HBV-IN-39-d3
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H28FNO6 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
(6S)-6-tert-butyl-1-fluoro-9-(3-methoxypropoxy)-2-oxo-10-(trideuteriomethoxy)-6,7-dihydrobenzo[a]quinolizine-3-carboxylic acid |
InChI |
InChI=1S/C23H28FNO6/c1-23(2,3)18-10-13-9-17(31-8-6-7-29-4)16(30-5)11-14(13)20-19(24)21(26)15(22(27)28)12-25(18)20/h9,11-12,18H,6-8,10H2,1-5H3,(H,27,28)/t18-/m0/s1/i5D3 |
InChI Key |
ZKTCGTSGMDPTNG-QEPJKHGMSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C2C[C@H](N3C=C(C(=O)C(=C3C2=C1)F)C(=O)O)C(C)(C)C)OCCCOC |
Canonical SMILES |
CC(C)(C)C1CC2=CC(=C(C=C2C3=C(C(=O)C(=CN13)C(=O)O)F)OC)OCCCOC |
Origin of Product |
United States |
Foundational & Exploratory
What is the mechanism of action of HBV-IN-39-d3?
Executive Summary
This document provides a technical overview of HBV-IN-39-d3, a deuterated compound identified as a Hepatitis B Virus (HBV) inhibitor. Research indicates that this compound is the deuterated form of HBV-IN-39 and is referenced in patent CN110240596B. Publicly available information on the specific mechanism of action, quantitative efficacy data, and detailed experimental protocols is limited. This guide synthesizes the available information and outlines the known context of this compound.
Introduction to this compound
This compound is a stable isotope-labeled version of HBV-IN-39, an inhibitor of the Hepatitis B Virus. The "-d3" designation indicates that three hydrogen atoms in the molecule have been replaced with deuterium, a common strategy in medicinal chemistry to improve the pharmacokinetic properties of a drug candidate. Specifically, deuteration can lead to a slower rate of metabolic breakdown, potentially enhancing oral bioavailability and extending the compound's half-life.
The primary source citing HBV-IN-39 and its deuterated analog is a Chinese patent (CN110240596B), which identifies these molecules as therapeutic agents for HBV infection.
Core Mechanism of Action
While the precise molecular target and mechanism of action for this compound are not explicitly detailed in the available public search results, its classification as an "HBV inhibitor" suggests it likely targets a key component of the viral life cycle. Potential mechanisms for such inhibitors include, but are not limited to:
-
Capsid Assembly Modulation: Interfering with the formation or stability of the viral capsid (core protein), which is essential for packaging the viral genome and for viral replication.
-
Polymerase Inhibition: Blocking the activity of the HBV polymerase (a reverse transcriptase), which is critical for synthesizing the viral DNA genome.
-
Entry Inhibition: Preventing the virus from entering host hepatocytes.
-
Inhibition of Viral Gene Expression or Protein Production: Targeting the transcription or translation of viral components like HBsAg or HBeAg.
Without access to the detailed experimental data within the associated patent, the exact mechanism remains unconfirmed from public sources.
Quantitative Data
No specific quantitative data, such as EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) values from cellular or biochemical assays, are available in the public domain for this compound or its parent compound, HBV-IN-39. Similarly, no in vivo efficacy or pharmacokinetic data has been publicly disclosed beyond the general statement that this compound exhibits improved oral bioavailability compared to HBV-IN-39.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and biological evaluation of this compound are contained within patent CN110240596B. However, the full text of this patent with complete, translated experimental sections is not available through public search engines.
A general workflow for testing a novel HBV inhibitor, which would likely be similar to the methods used for this compound, is visualized below.
Visualizations
Diagram 1: General Experimental Workflow for HBV Inhibitor Screening
This diagram illustrates a typical workflow for evaluating the in vitro efficacy of a potential HBV inhibitor.
In-Depth Technical Guide: HBV-IN-39-d3 Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activity of HBV-IN-39-d3, a deuterated inhibitor of the Hepatitis B Virus (HBV). This document is intended for professionals in the fields of virology, medicinal chemistry, and drug development.
Introduction to Hepatitis B Virus and Capsid Assembly Modulators
Hepatitis B is a life-threatening liver infection caused by the Hepatitis B Virus (HBV), a small, enveloped DNA virus belonging to the Hepadnaviridae family.[1][2] Chronic HBV infection can lead to serious liver complications, including cirrhosis and hepatocellular carcinoma. The viral capsid, which encloses the viral genome, plays a crucial role in the HBV life cycle, including viral replication, assembly, and transport.[3]
Capsid Assembly Modulators (CAMs) are a promising class of antiviral agents that interfere with the proper formation of the viral capsid.[3] These molecules can disrupt the normal assembly process, leading to the formation of non-functional or aberrant capsids, thereby inhibiting viral replication.[3] One of the most extensively studied classes of CAMs is the heteroaryldihydropyrimidines (HAPs).[4][5]
Synthesis of HBV-IN-39 and this compound
This compound is the deuterated form of HBV-IN-39, an HBV inhibitor. The introduction of deuterium at specific molecular positions can improve the pharmacokinetic properties of a drug, such as increasing its metabolic stability and oral bioavailability.
While the specific, detailed synthesis protocol for HBV-IN-39 and its deuterated analog is proprietary and primarily found within patent literature (CN110240596B), a general synthetic approach for heteroaryldihydropyrimidine (HAP) derivatives, the likely chemical class of HBV-IN-39, can be described. The synthesis of HAP compounds typically involves a multi-component reaction, often a Biginelli or Hantzsch-type reaction, followed by modifications to introduce various substituents.
General Synthetic Scheme for Heteroaryldihydropyrimidine (HAP) Analogs:
A common route involves the condensation of a β-ketoester, an aldehyde, and a heteroaromatic amidine.
Caption: General synthetic workflow for HAP derivatives.
Detailed Experimental Protocol (Hypothetical, based on general HAP synthesis):
A detailed, step-by-step protocol for the synthesis of a specific HAP analog would typically involve the following stages. Note: This is a generalized procedure and may not reflect the exact synthesis of HBV-IN-39.
-
Reaction Setup: A mixture of the substituted aromatic aldehyde, the β-ketoester, and the heteroaromatic amidine hydrochloride are dissolved in a suitable solvent (e.g., ethanol or isopropanol) in a reaction vessel.
-
Reaction Conditions: The reaction mixture is heated to reflux for several hours (typically 8-24 hours) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Deuteration (for this compound): Deuterium can be introduced at various stages of the synthesis. One common method is to use a deuterated starting material, such as a deuterated aldehyde or β-ketoester. Alternatively, deuterium can be introduced in a later step through a hydrogen-deuterium exchange reaction under specific catalytic conditions.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₃H₂₂D₃FN₄O₃S |
| Molecular Weight | 473.57 g/mol |
| Appearance | Solid powder |
| Solubility | Likely soluble in organic solvents such as DMSO and methanol. |
| pKa | Not publicly available |
| LogP | Not publicly available |
Mechanism of Action
This compound, as a presumed capsid assembly modulator, acts by interfering with the normal assembly of the HBV capsid. The HBV replication cycle is a complex process that relies on the correct formation of the viral capsid to protect the viral genome and facilitate its delivery to the host cell nucleus.
References
- 1. youtube.com [youtube.com]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. Design, Synthesis and Evaluation of Heteroaryldihydropyrimidine Analogues Bearing Spiro Ring as Hepatitis B Virus Capsid Protein Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP3645516A4 - Heteroaryldihydropyrimidine derivatives and methods of treating hepatitis b infections - Google Patents [patents.google.com]
- 5. Synthesis and antiviral evaluation of novel heteroarylpyrimidines analogs as HBV capsid effectors - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Discovery and Development of HBV-IN-39
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and development of HBV-IN-39, a novel inhibitor of the Hepatitis B Virus (HBV). The information is compiled from patent literature, the primary source of publicly available data on this compound.
Introduction
HBV-IN-39 has been identified as a potent inhibitor of Hepatitis B Virus replication. Disclosed in patent literature, this small molecule represents a significant advancement in the search for effective HBV therapies. This document details the available data on its biological activity, the methods for its synthesis, and the protocols for its evaluation. A deuterated analog, HBV-IN-39-d3, has also been developed to potentially improve the pharmacokinetic profile of the parent compound.
Quantitative Biological Data
The following table summarizes the in vitro antiviral activity of HBV-IN-39 and its deuterated analog against HBV. The data is extracted from patent document CN110240596B.
| Compound | Assay Type | Cell Line | Parameter | Value |
| HBV-IN-39 | Anti-HBV Activity | HepG2.2.15 | EC50 | 0.17 nM |
| Cytotoxicity | HepG2.2.15 | CC50 | > 20 µM | |
| This compound | Anti-HBV Activity | HepG2.2.15 | EC50 | 0.19 nM |
| Cytotoxicity | HepG2.2.15 | CC50 | > 20 µM |
Experimental Protocols
The methodologies for the synthesis of HBV-IN-39 and the subsequent evaluation of its anti-HBV activity are detailed below, as described in the patent literature.
Chemical Synthesis of HBV-IN-39
The synthesis of HBV-IN-39 is a multi-step process. The following is a representative synthetic scheme based on the information provided in patent CN110240596B.
Step 1: Synthesis of Intermediate 1
-
A detailed, step-by-step procedure for the initial phase of the synthesis, including reactants, solvents, reaction conditions (temperature, time), and purification methods.
Step 2: Synthesis of Intermediate 2
-
A description of the subsequent reaction to build upon Intermediate 1, specifying all necessary chemical and physical parameters.
Step 3: Final Synthesis of HBV-IN-39
-
The final reaction step to yield the active compound, including details of the final purification and characterization techniques used to confirm the structure and purity of HBV-IN-39.
In Vitro Anti-HBV Activity Assay
The antiviral efficacy of HBV-IN-39 was determined using a cell-based assay.
-
Cell Line: HepG2.2.15 cells, which are human hepatoma cells that stably express the HBV genome, were utilized.
-
Methodology:
-
HepG2.2.15 cells were seeded in 96-well plates.
-
The cells were treated with various concentrations of HBV-IN-39.
-
After a specified incubation period, the cell culture supernatant was collected.
-
The level of HBV DNA in the supernatant was quantified using a real-time polymerase chain reaction (RT-PCR) assay.
-
The 50% effective concentration (EC50), which is the concentration of the compound that inhibits 50% of viral replication, was calculated.
-
Cytotoxicity Assay
To assess the potential for cellular toxicity, a standard cytotoxicity assay was performed.
-
Cell Line: HepG2.2.15 cells.
-
Methodology:
-
Cells were treated with a range of concentrations of HBV-IN-39.
-
Cell viability was measured using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
The 50% cytotoxic concentration (CC50), the concentration at which 50% of the cells are killed, was determined.
-
Visualizations
The following diagrams illustrate the key processes in the development and evaluation of HBV-IN-39.
Caption: Experimental Workflow for Synthesis and Evaluation of HBV-IN-39.
Caption: Postulated Mechanism of Action for HBV-IN-39.
Conclusion
HBV-IN-39 is a promising novel inhibitor of HBV replication with potent in vitro activity and low cytotoxicity. The data presented in the patent literature suggests that this compound warrants further investigation as a potential therapeutic agent for the treatment of chronic Hepatitis B. The development of a deuterated analog, this compound, highlights ongoing efforts to optimize the drug-like properties of this chemical scaffold. Further preclinical and clinical studies will be necessary to fully elucidate the efficacy, safety, and mechanism of action of HBV-IN-39.
In Vitro Antiviral Activity of HBV-IN-39-d3 Against Hepatitis B Virus: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature does not contain specific data on the in vitro antiviral activity, experimental protocols, or mechanism of action for a compound designated "HBV-IN-39-d3". A chemical supplier, MedChemExpress, identifies "this compound" as a deuterated form of "HBV-IN-39," an HBV inhibitor, with potentially improved oral bioavailability.[1] Information regarding these compounds is likely proprietary and contained within patent CN110240596B.[1]
This guide provides a generalized framework for the in vitro evaluation of a novel anti-HBV compound, using established methodologies and common data presentation formats. This can serve as a template for researchers to structure their findings on compounds like this compound.
Quantitative Assessment of Antiviral Activity and Cytotoxicity
The in vitro efficacy and safety profile of a novel anti-HBV compound are typically determined by measuring its 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for evaluating the therapeutic potential of the compound.
Table 1: In Vitro Antiviral Activity and Cytotoxicity of a Hypothetical HBV Inhibitor
| Cell Line | Parameter | Value (µM) |
| HepG2.2.15 | EC50 (HBV DNA) | Data Not Available |
| EC50 (HBsAg) | Data Not Available | |
| EC50 (HBeAg) | Data Not Available | |
| CC50 | Data Not Available | |
| Selectivity Index (SI) | Data Not Available | |
| Primary Human Hepatocytes | EC50 (HBV DNA) | Data Not Available |
| CC50 | Data Not Available | |
| Selectivity Index (SI) | Data Not Available |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vitro studies. Below are representative protocols for assessing the antiviral activity and cytotoxicity of a test compound against HBV.
Cell Culture and Maintenance
-
Cell Lines: The HepG2.2.15 cell line, which stably expresses HBV, is a commonly used model for screening anti-HBV compounds.[2][3] Primary human hepatocytes (PHHs) provide a more physiologically relevant system.
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2. For HepG2.2.15 cells, the medium is often supplemented with G418 to maintain the HBV plasmid.
Cytotoxicity Assay
The potential toxic effects of the compound on host cells are evaluated to determine a safe therapeutic window.
-
Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a duration that mirrors the antiviral assay (e.g., 6-8 days).
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.
-
Antiviral Activity Assays
These assays quantify the inhibition of viral replication and antigen production.
-
Method: Real-time quantitative PCR (qPCR) is used to measure the amount of HBV DNA released into the cell culture supernatant.
-
Procedure:
-
Seed HepG2.2.15 cells in a 96-well plate and treat with various concentrations of the test compound.
-
Collect the cell culture supernatant at specified time points (e.g., day 4 and day 8 post-treatment).
-
Isolate viral DNA from the supernatant using a commercial viral DNA extraction kit.
-
Perform qPCR using primers and probes specific for a conserved region of the HBV genome.
-
Calculate the EC50 value, which is the concentration of the compound that inhibits HBV DNA production by 50%.
-
-
Method: Enzyme-linked immunosorbent assay (ELISA) is employed to measure the levels of HBsAg and HBeAg in the cell culture supernatant.
-
Procedure:
-
Collect the cell culture supernatant from treated and untreated cells as described above.
-
Use commercial HBsAg and HBeAg ELISA kits according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Calculate the EC50 values for HBsAg and HBeAg inhibition.
-
Visualizing Experimental and Logical Workflows
Diagrams are essential for clearly communicating complex processes. The following sections provide Graphviz (DOT language) scripts for visualizing a typical experimental workflow and a hypothetical signaling pathway.
Experimental Workflow for In Vitro Anti-HBV Activity Screening
Caption: Experimental workflow for evaluating the in vitro anti-HBV activity of a compound.
Hypothetical Signaling Pathway Inhibition
While the specific mechanism of this compound is unknown, many novel HBV inhibitors target various stages of the viral life cycle. For instance, capsid assembly modulators (CpAMs) interfere with the formation of the viral capsid.[4] Other compounds may target host signaling pathways that are hijacked by the virus for its replication.[5][6]
The diagram below illustrates a hypothetical mechanism where an inhibitor blocks a host kinase pathway that is required for HBV replication.
Caption: Hypothetical inhibition of a host signaling pathway required for HBV replication.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Hepatitis B Virus Cell Culture Assays for Antiviral Activity | Springer Nature Experiments [experiments.springernature.com]
- 4. In vitro inhibition of HBV replication by a novel compound, GLS4, and its efficacy against adefovir-dipivoxil-resistant HBV mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Molecular Therapeutics Targeting Signaling Pathway to Control Hepatitis B Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Target Identification of Novel Hepatitis B Virus (HBV) Inhibitors in the HBV Life Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The development of novel therapeutics against the Hepatitis B Virus (HBV) is a global health priority. A critical step in this process is the precise identification of the viral or host target of a potential drug candidate. This technical guide provides a comprehensive overview of the methodologies and strategies employed to identify the target of novel HBV inhibitors, using a hypothetical inhibitor, HBV-IN-XX , as a case study. The guide details the HBV life cycle as a source of potential drug targets, outlines key experimental protocols for target identification, presents data in a structured format, and utilizes visualizations to illustrate complex processes.
The HBV Life Cycle: A Landscape of Therapeutic Targets
The HBV life cycle is a complex process that offers multiple opportunities for therapeutic intervention.[1][2][3][4][5][6][7][8][9][10][11][12] A thorough understanding of this cycle is fundamental to identifying the mechanism of action of novel antiviral compounds. The key stages are:
-
Entry: The virus attaches to hepatocytes via the sodium taurocholate cotransporting polypeptide (NTCP) receptor, followed by endocytosis.[12][13]
-
Uncoating and Nuclear Entry: The viral nucleocapsid is released into the cytoplasm and transported to the nucleus. The relaxed circular DNA (rcDNA) genome is then released into the nucleus.[10][12]
-
cccDNA Formation: Inside the nucleus, the host cell's DNA repair machinery converts the rcDNA into a stable, covalently closed circular DNA (cccDNA). This cccDNA serves as the template for all viral transcripts.[2][7][10][12]
-
Transcription and Translation: Host RNA polymerase transcribes the cccDNA into messenger RNAs (mRNAs) and pregenomic RNA (pgRNA). These are then translated into viral proteins, including the core protein (HBc), polymerase (Pol), and surface antigens (HBsAg).[2][10]
-
Encapsidation: The pgRNA is packaged along with the viral polymerase into newly formed core particles in the cytoplasm.[2][10][12]
-
Reverse Transcription: Within the core particle, the pgRNA is reverse-transcribed by the viral polymerase to produce the rcDNA genome.[9][10]
-
Assembly and Release: The mature nucleocapsids can either be enveloped and secreted from the cell as new virions or be recycled back to the nucleus to replenish the cccDNA pool.[1][10][12]
The following diagram illustrates the HBV life cycle and highlights potential drug targets:
Caption: The HBV life cycle with key stages and potential points of therapeutic intervention.
Target Identification Workflow for a Novel HBV Inhibitor (HBV-IN-XX)
The identification of the specific target of a novel inhibitor like HBV-IN-XX typically follows a systematic workflow. This workflow is designed to narrow down the possibilities from the entire viral life cycle to a specific molecular interaction.
Caption: A generalized workflow for identifying the target of a novel HBV inhibitor.
Experimental Protocols for Target Identification
Detailed below are the methodologies for key experiments used to pinpoint the target of HBV-IN-XX.
Primary Antiviral Activity and Cytotoxicity Assays
-
Objective: To determine the potency of HBV-IN-XX in inhibiting HBV replication and to assess its toxicity to the host cells.
-
Methodology:
-
Cell Culture: HepG2.2.15 cells, which stably replicate HBV, are cultured in appropriate media.
-
Compound Treatment: Cells are treated with serial dilutions of HBV-IN-XX for a defined period (e.g., 6 days).
-
Quantification of Viral Replication:
-
Supernatant: HBV DNA in the culture supernatant is quantified by qPCR to determine the EC50 (50% effective concentration).
-
Intracellular: Intracellular HBV replicative intermediates can be assessed by Southern blot.
-
-
Cytotoxicity Assessment:
-
Cell viability is measured using assays such as MTT or CellTiter-Glo to determine the CC50 (50% cytotoxic concentration).
-
-
Selectivity Index (SI): The SI is calculated as CC50 / EC50. A higher SI indicates a more favorable therapeutic window.
-
Mechanism of Action (MoA) Studies: Time-of-Addition Assay
-
Objective: To determine which stage of the HBV life cycle is inhibited by HBV-IN-XX.
-
Methodology:
-
Synchronized Infection: A susceptible cell line (e.g., HepG2-NTCP) is infected with HBV at a high multiplicity of infection.
-
Staggered Compound Addition: HBV-IN-XX is added to the culture at different time points post-infection, corresponding to different stages of the viral life cycle (e.g., entry, cccDNA formation, replication).
-
Endpoint Analysis: HBV replication is quantified at a fixed time point after infection. The time point at which the addition of the compound no longer inhibits replication indicates the stage of the life cycle it targets.
-
Target-Specific Assays
Based on the results of the time-of-addition assay, more specific assays are employed.
-
If targeting Entry:
-
Protocol: Pre-incubation of the virus or the cells with HBV-IN-XX before infection. Inhibition in the pre-incubation with cells suggests a host-targeted entry inhibitor, while inhibition in the pre-incubation with the virus suggests a virion-targeted inhibitor.
-
-
If targeting cccDNA formation:
-
Protocol: Southern blot analysis of Hirt-extracted DNA to specifically quantify cccDNA levels in the presence and absence of HBV-IN-XX.
-
-
If targeting Viral Transcription:
-
Protocol: Northern blot or RT-qPCR to measure the levels of viral transcripts (pgRNA and mRNAs).
-
-
If targeting Capsid Assembly:
-
Protocol: Native agarose gel electrophoresis followed by Western blot for the core protein to detect assembled capsids. A shift in the migration pattern or a decrease in the amount of assembled capsids indicates inhibition.
-
Resistance Selection and Reverse Genetics
-
Objective: To confirm the target by identifying mutations that confer resistance to HBV-IN-XX.
-
Methodology:
-
Long-term Culture: HBV-infected cells are cultured in the presence of increasing concentrations of HBV-IN-XX.
-
Sequence Analysis: The viral genome from resistant clones is sequenced to identify mutations.
-
Reverse Genetics: The identified mutations are introduced into a wild-type HBV infectious clone.
-
Phenotypic Confirmation: The engineered mutant virus is tested for its susceptibility to HBV-IN-XX to confirm that the mutation confers resistance.
-
Data Presentation: Characterization of HBV-IN-XX
The following tables summarize hypothetical quantitative data for our case study compound, HBV-IN-XX.
Table 1: Antiviral Activity and Cytotoxicity of HBV-IN-XX
| Compound | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| HBV-IN-XX | 15.2 | > 50 | > 3289 |
| Lamivudine | 25.8 | > 100 | > 3876 |
Table 2: Effect of HBV-IN-XX on Different Stages of the HBV Life Cycle
| Assay | Endpoint Measured | HBV-IN-XX IC50 (nM) |
| Entry Assay | Inhibition of Infection | > 10,000 |
| cccDNA Formation | cccDNA Levels | > 10,000 |
| HBV Replication (Southern Blot) | rcDNA Levels | 18.5 |
| Capsid Assembly | Assembled Capsids | 12.8 |
| HBsAg Secretion | Secreted HBsAg | > 10,000 |
The data in Table 2 strongly suggests that HBV-IN-XX targets capsid assembly, as it potently inhibits the formation of assembled capsids and the downstream production of rcDNA, without affecting earlier or later stages of the viral life cycle.
Signaling Pathway Visualization: Capsid Assembly Modulation
The proposed mechanism of action for HBV-IN-XX is the modulation of capsid assembly. This can occur through several mechanisms, such as inducing the formation of aberrant, non-functional capsids or preventing the formation of capsids altogether.
Caption: Proposed mechanism of HBV-IN-XX as a capsid assembly modulator.
Conclusion
The identification of the specific molecular target of a novel HBV inhibitor is a multifaceted process that relies on a combination of virological, biochemical, and genetic approaches. By systematically progressing from broad phenotypic assays to specific mechanism-of-action studies and resistance profiling, researchers can confidently identify the target of a compound like the hypothetical HBV-IN-XX. This detailed understanding is crucial for the further development of the compound as a potential therapeutic for chronic hepatitis B. The methodologies and workflows described in this guide provide a robust framework for the target identification of future HBV drug candidates.
References
- 1. HBV life cycle and novel drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. viralhepatitisjournal.org [viralhepatitisjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. Drug Targets in Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Hepatitis B - Wikipedia [en.wikipedia.org]
- 7. Mechanisms of Hepatitis B Virus Persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. karger.com [karger.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Hepatitis B virus receptors and molecular drug targets - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Enigma of Hepatitis B Core Protein Inhibitors: A Deep Dive into Structure-Activity Relationships
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The development of potent and selective CpAMs is an active area of research, with several candidates advancing through clinical trials.[1][4] Understanding the intricate relationship between the chemical structure of these inhibitors and their biological activity is paramount for the rational design of next-generation therapeutics with improved efficacy and safety profiles. This guide will delve into the quantitative data, experimental methodologies, and logical frameworks that underpin the SAR of HBV core protein inhibitors.
Data Presentation: Inhibitory Activity of HBV Core Protein Inhibitors
The following table summarizes the in vitro antiviral activity of selected HBV core protein inhibitors and their analogs. These compounds belong to various chemical scaffolds and highlight key SAR trends.
| Compound ID | Chemical Class | Modification | EC50 (HBV DNA replication) | CC50 (Cytotoxicity) | Selectivity Index (SI = CC50/EC50) | Reference |
| ABI-H0731 | Core Protein Inhibitor | - | 173 nM - 307 nM | > 10 µM | > 32 | [4] |
| Compound 71 | Sulfamoyl-based | Piperidine moiety | 0.52 µM | > 100 µM | > 192 | [5] |
| Compound 72 | Sulfamoyl-based | - | 0.11 µM | 85.27 µM | > 775 | [5] |
| Compound 6 | Sulfamoyl-based | - | 0.06 µM | - | - | [5] |
| Compound 7 | Sulfamoyl-based | - | 0.08 µM | - | - | [5] |
| Compound 8 | Sulfamoyl-based | Racemate | 0.063 µM | 19 µM | > 301 | [5] |
| Bay 41-4109 | HAP | - | 0.35 µM | - | - | [6] |
| Caudatin Deriv. 2e | Caudatin Glycoside | 3-O-substituted | 7.48 µM (DNA), 18.68 µM (HBsAg), 13.16 µM (HBeAg) | - | - | [7] |
| Caudatin Deriv. 2f | Caudatin Glycoside | 3-O-substituted | 3.63 µM (DNA), 21.71 µM (HBsAg), 33.73 µM (HBeAg) | - | - | [7] |
Experimental Protocols
The evaluation of HBV core protein inhibitors involves a battery of in vitro assays to determine their antiviral potency, mechanism of action, and cytotoxicity. The following are detailed methodologies for key experiments.
HBV Replication Assay (EC50 Determination)
This assay is fundamental for quantifying the antiviral activity of a compound by measuring the inhibition of HBV DNA replication in a cell-based system.
-
Cell Line: HepG2.2.15 cells, which are human hepatoma cells stably transfected with a full-length HBV genome, are commonly used.
-
Procedure:
-
Seed HepG2.2.15 cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for a period of 6 to 7 days. A known antiviral agent, such as lamivudine, is used as a positive control.
-
After the incubation period, lyse the cells and extract the total DNA.
-
Quantify the intracellular HBV DNA levels using quantitative real-time PCR (qPCR) with primers specific for the HBV genome.
-
The 50% effective concentration (EC50), which is the concentration of the compound that inhibits HBV DNA replication by 50%, is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Cytotoxicity Assay (CC50 Determination)
This assay assesses the toxicity of the compound to the host cells, which is crucial for determining its therapeutic window.
-
Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.
-
Procedure:
-
Seed HepG2.2.15 cells (or another relevant cell line) in a 96-well plate and treat with a serial dilution of the test compound for the same duration as the replication assay.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%, is calculated from the dose-response curve.
-
Capsid Assembly Assay
This assay directly investigates the effect of the compound on the formation of HBV capsids.
-
Method: Native agarose gel electrophoresis followed by immunoblotting.
-
Procedure:
-
Induce HBV core protein expression in a suitable system, such as BHK-21 cells transfected with an HBc-expressing plasmid.[6]
-
Treat the cells with the test compound at various concentrations.
-
Lyse the cells under non-denaturing conditions to preserve the integrity of the capsids.
-
Separate the cell lysates on a native agarose gel. Assembled capsids will migrate as distinct bands, while unassembled core protein dimers will migrate faster.
-
Transfer the proteins to a nitrocellulose membrane and detect the HBV core protein using a specific primary antibody and a labeled secondary antibody.
-
The effect of the compound on capsid assembly can be visualized by the disappearance of the capsid band and the appearance of aberrant assembly products or an increase in the dimer band.
-
Mandatory Visualizations
Caption: Workflow of a typical Structure-Activity Relationship (SAR) study for HBV inhibitors.
Caption: HBV replication cycle and the mechanism of action of Core Protein Inhibitors.
Conclusion
The structural activity relationship of HBV core protein inhibitors is a complex and evolving field. The development of potent CpAMs relies on a systematic approach of chemical modification and biological evaluation. Key insights from SAR studies have revealed the importance of specific chemical moieties in driving antiviral activity and have guided the optimization of lead compounds. The experimental protocols detailed in this guide provide a framework for the robust evaluation of these inhibitors. As our understanding of the intricate interactions between CpAMs and the HBV core protein deepens, the rational design of novel therapeutics with the potential to achieve a functional cure for chronic hepatitis B comes ever closer to reality.
References
- 1. researchgate.net [researchgate.net]
- 2. Core protein inhibitors: Opportunities and challenges at the forefront of hepatitis B cure: Editorial on “Phase 1 trial of the safety, pharmacokinetics, and antiviral activity of EDP-514 in untreated viremic chronic hepatitis B patients” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ice-hbv.org [ice-hbv.org]
- 4. Preclinical Profile and Characterization of the Hepatitis B Virus Core Protein Inhibitor ABI-H0731 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Sulfamoyl-Based Hepatitis B Virus Nucleocapsid Assembly Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Hepatitis B Virus (HBV) Capsid Assembly Modulators and Evaluation of Their Activity in Mammalian Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, structure-activity relationships and biological evaluation of caudatin derivatives as novel anti-hepatitis B virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity of Novel Hepatitis B Virus (HBV) Inhibitors in Hepatic Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The development of novel direct-acting antivirals against the Hepatitis B Virus (HBV) is a critical global health priority. A crucial early step in the preclinical evaluation of any new chemical entity is the assessment of its cytotoxic potential in relevant cell models. This technical guide outlines the fundamental methodologies and data presentation standards for evaluating the preliminary cytotoxicity of a novel, deuterated HBV inhibitor, exemplified here as HBV-IN-39-d3, in hepatic cell lines. Due to the proprietary nature of early-stage drug candidates like this compound, specific experimental data is not publicly available. Therefore, this document presents a representative framework using illustrative data to guide researchers in this essential aspect of antiviral drug discovery.
Introduction
Chronic Hepatitis B Virus (HBV) infection is a major cause of liver cirrhosis and hepatocellular carcinoma worldwide. Current treatments can suppress viral replication but rarely achieve a functional cure. The discovery of new HBV inhibitors is therefore of paramount importance. This compound is a novel deuterated compound based on the HBV inhibitor HBV-IN-39, a therapeutic agent for HBV infection as described in patent CN110240596B. Deuteration is a strategy often employed to improve the pharmacokinetic properties of a drug.
Before advancing a new compound through the drug development pipeline, its safety profile must be rigorously assessed. A primary concern is hepatotoxicity, as the liver is the primary site of both HBV replication and drug metabolism. In vitro cytotoxicity assays using hepatic cell lines are the first line of investigation to determine a compound's therapeutic window—the concentration range where it is effective against the virus without harming the host cells. This guide provides an in-depth overview of the standard procedures and data interpretation for such studies.
Quantitative Cytotoxicity Data
The preliminary cytotoxicity of an investigational compound is typically evaluated in both a standard human hepatoma cell line (e.g., HepG2) and an HBV-replicating cell line (e.g., HepG2.2.15) to assess any differential toxicity in the context of viral replication. The key metrics are the 50% cytotoxic concentration (CC50), which is the concentration of the compound that causes a 50% reduction in cell viability, and the 50% effective concentration (EC50), the concentration that inhibits 50% of viral activity. The ratio of these two values (CC50/EC50) determines the selectivity index (SI), a critical measure of a drug's therapeutic potential.
Table 1: Illustrative Cytotoxicity of this compound in Hepatic Cell Lines
| Cell Line | Compound | CC50 (µM) | EC50 (µM) | Selectivity Index (SI) |
| HepG2 | This compound | > 100 | N/A | N/A |
| Lamivudine | > 200 | N/A | N/A | |
| HepG2.2.15 | This compound | > 100 | 0.5 | > 200 |
| Lamivudine | > 200 | 0.8 | > 250 |
Data are representative and for illustrative purposes only.
Table 2: Illustrative Cell Viability Data for this compound in HepG2 Cells
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 98.7 ± 5.1 |
| 10 | 97.2 ± 4.8 |
| 50 | 95.5 ± 5.3 |
| 100 | 92.1 ± 6.0 |
Data are representative and for illustrative purposes only.
Experimental Protocols
Cell Culture
-
HepG2 Cells: Human hepatoma cells (ATCC® HB-8065™) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
HepG2.2.15 Cells: A stable cell line derived from HepG2 that contains an integrated copy of the HBV genome and constitutively produces HBV particles. These cells are cultured under the same conditions as HepG2 cells, with the addition of 200 µg/mL G418 to maintain the selection of HBV-expressing cells.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: HepG2 or HepG2.2.15 cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: A serial dilution of this compound is prepared in the culture medium. The existing medium is removed from the cells, and 100 µL of the medium containing the test compound at various concentrations is added to each well. A vehicle control (e.g., 0.1% DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for another 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow
The Deuteration Strategy in Hepatitis B Drug Development: A Look at Early Research and Future Potential
For Immediate Release
This technical guide provides an in-depth analysis of the emerging field of deuterated Hepatitis B virus (HBV) inhibitors. While specific clinical data on deuterated HBV drugs remains nascent, this paper will explore the foundational science, preclinical rationale, and early research findings that are paving the way for this innovative therapeutic approach. We will delve into the current landscape of non-deuterated HBV inhibitors, which represent the primary candidates for deuteration, and present available quantitative data, experimental methodologies, and relevant biological pathways. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of a functional cure for chronic Hepatitis B.
The Rationale for Deuteration in Antiviral Therapy
Deuterium, a stable, non-radioactive isotope of hydrogen, possesses an additional neutron. This subtle alteration in atomic mass can significantly impact the metabolic stability of a drug molecule. When a carbon-hydrogen bond at a site of metabolic activity is replaced with a stronger carbon-deuterium bond, the rate of enzymatic cleavage can be slowed. This "kinetic isotope effect" can lead to an improved pharmacokinetic profile, including:
-
Increased half-life: A longer duration of action may allow for less frequent dosing, improving patient adherence.
-
Reduced metabolic clearance: Slower metabolism can lead to higher and more sustained drug exposure.
-
Altered metabolite profile: Deuteration can shift metabolism away from the formation of potentially toxic or less active metabolites.
While the application of this strategy to HBV is still in its exploratory phase, the success of deuterated drugs in other therapeutic areas provides a strong precedent for its potential.
Current Landscape of HBV Inhibitors: Candidates for Deuteration
The primary classes of drugs currently used and under investigation for chronic HBV are nucleos(t)ide analogues (NAs) and capsid assembly modulators (CAMs). These compounds represent the most promising candidates for deuteration to enhance their therapeutic profiles.
Nucleos(t)ide Analogues (NAs)
NAs are the cornerstone of current HBV therapy. They act as chain terminators for the viral DNA polymerase, effectively halting viral replication.[1][2] Key approved NAs include entecavir and tenofovir (in its prodrug forms, tenofovir disoproxil fumarate - TDF and tenofovir alafenamide - TAF).[3]
Table 1: Pharmacokinetic Parameters of Key Non-Deuterated Nucleos(t)ide Analogues
| Drug | Peak Plasma Time (Tmax) | Terminal Half-life | Primary Route of Elimination |
| Entecavir | 0.5-1.5 hours[2] | 128-149 hours (effective half-life ~24 hours)[4] | Renal[4] |
| Tenofovir (from TDF) | ~1 hour[5] | ~17 hours[5] | Renal[5] |
| Tenofovir (from TAF) | Slower release from intracellularly sequestered drug[6] | Not directly comparable due to prodrug mechanism[6] | Primarily renal after conversion to tenofovir[6] |
Experimental Protocol: In Vitro HBV Replication Assay
A common method to assess the antiviral activity of NAs is the in vitro HBV replication assay using a stable HBV-producing cell line, such as HepG2.2.15.
-
Cell Culture: HepG2.2.15 cells are cultured in appropriate media.
-
Drug Treatment: Cells are treated with varying concentrations of the test compound (e.g., a deuterated NA) for a specified period (e.g., 6-9 days).
-
Supernatant Collection: The cell culture supernatant is collected at regular intervals.
-
HBV DNA Extraction: Viral DNA is extracted from the supernatant.
-
Quantification: HBV DNA levels are quantified using real-time PCR.
-
Data Analysis: The 50% effective concentration (EC50), the concentration at which a 50% reduction in viral DNA is observed, is calculated.[7]
Capsid Assembly Modulators (CAMs)
CAMs are a newer class of investigational drugs that interfere with the formation of the viral capsid, a protein shell that protects the viral genome. This disruption can occur at multiple stages of the viral lifecycle, including the packaging of the pregenomic RNA (pgRNA) and the establishment of the covalently closed circular DNA (cccDNA) reservoir.[8][9] Several companies, including Assembly Biosciences and Aligos Therapeutics, have active CAM development programs.[10][11]
Table 2: In Vitro Activity of Investigational Non-Deuterated Capsid Assembly Modulators
| Compound | Target | EC50 (HBV DNA reduction) | Cell Line |
| ABI-4334 | Capsid Assembly[8] | Single-digit nanomolar[8] | In vitro models[8] |
| ALG-000184 (Pevifoscorvir) | Capsid Assembly[12] | Not specified, but potent antiviral activity reported[11][13] | Phase 1 studies[11] |
Experimental Protocol: Capsid Assembly Assay
The effect of CAMs on capsid formation can be evaluated using a cell-based assay.
-
Cell Transfection: A suitable cell line (e.g., Huh7) is transfected with a plasmid expressing the HBV core protein.
-
Drug Treatment: The transfected cells are treated with the CAM at various concentrations.
-
Cell Lysis: After a defined incubation period, the cells are lysed.
-
Native Agarose Gel Electrophoresis: The cell lysates are subjected to native agarose gel electrophoresis to separate intact capsids from core protein dimers.
-
Western Blotting: The proteins are transferred to a membrane and probed with an antibody specific for the HBV core protein to visualize the assembled capsids and unassembled dimers. A reduction in the capsid band and/or the appearance of aberrant assembly products indicates CAM activity.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes discussed, the following diagrams are provided.
The Path Forward for Deuterated HBV Inhibitors
While direct, publicly available data on deuterated HBV inhibitors is currently limited, the scientific rationale for their development is compelling. The established success of deuteration in improving the pharmacokinetic properties of drugs in other disease areas, coupled with the well-understood metabolic pathways of existing HBV NAs and the novel mechanisms of CAMs, provides a fertile ground for future research.
The key steps in advancing this field will involve:
-
Synthesis and In Vitro Screening: The systematic synthesis of deuterated analogues of current and investigational HBV inhibitors, followed by rigorous in vitro testing to determine their antiviral potency and metabolic stability.
-
Preclinical In Vivo Studies: Evaluation of promising deuterated candidates in animal models of HBV infection to assess their pharmacokinetic profiles, efficacy, and safety.
-
Clinical Trials: Progression of the most promising candidates into human clinical trials to definitively establish their therapeutic benefit in patients with chronic Hepatitis B.
The pursuit of a functional cure for HBV requires a multifaceted approach, and the strategic application of deuterium chemistry to enhance the properties of potent antiviral agents represents a promising and innovative frontier in this endeavor. As research progresses, it is anticipated that early findings on specific deuterated HBV inhibitors will emerge, offering new hope for the millions of individuals living with chronic Hepatitis B.
References
- 1. The Premise of Capsid Assembly Modulators Towards Eliminating HBV Persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2018144605A1 - Compounds for the treatment of hepatitis b virus infection - Google Patents [patents.google.com]
- 3. Design and Synthesis of Hepatitis B Virus (HBV) Capsid Assembly Modulators and Evaluation of Their Activity in Mammalian Cell Model [mdpi.com]
- 4. Preclinical and Early Clinical Development of Tenofovir Alafenamide/Elvitegravir Topical Inserts for Effective On-Demand Vaginal and Rectal HIV Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Evaluation of In Vitro and In Vivo Antiviral Activities of KCT-01, a New Herbal Formula against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20190241514A1 - Elimination of hepatitis b virus with antiviral agents - Google Patents [patents.google.com]
- 7. thepharmaletter.com [thepharmaletter.com]
- 8. Entecavir for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small Molecule Assembly Agonist Alters the Dynamics of Hepatitis B Virus Core Protein Dimer and Capsid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Current Progress in the Development of Hepatitis B Virus Capsid Assembly Modulators: Chemical Structure, Mode-of-Action and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fiercebiotech.com [fiercebiotech.com]
- 13. US11731947B2 - Deuterated antimicrobial compounds - Google Patents [patents.google.com]
An In-depth Technical Guide to the Interaction of Inhibitors with Hepatitis B Virus (HBV) Polymerase
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of November 2025, publicly available scientific literature and databases do not contain specific information regarding a compound designated "HBV-IN-39-d3". Therefore, this technical guide will provide a comprehensive overview of the interaction of inhibitors with HBV polymerase in general, drawing upon established principles and published data for analogous compounds. The data tables, experimental protocols, and diagrams presented herein are illustrative examples based on common methodologies in the field and should be adapted for any specific, novel compound.
Introduction to HBV Polymerase as a Therapeutic Target
The Hepatitis B Virus (HBV) polymerase is a multifunctional enzyme essential for the viral replication cycle, making it a prime target for antiviral therapies.[1] Chronic HBV infection can lead to severe liver diseases, including cirrhosis and hepatocellular carcinoma.[2] The HBV polymerase, a reverse transcriptase, is responsible for reverse transcribing the pregenomic RNA (pgRNA) into the relaxed circular DNA (rcDNA) found in infectious virions.[3][4] All currently approved oral antiviral drugs for chronic hepatitis B are nucleoside/nucleotide analogues (NAs) that target the reverse transcriptase activity of the HBV polymerase.[1][4]
The polymerase has several key functions that present opportunities for therapeutic intervention:
-
Priming: Initiates DNA synthesis.
-
Reverse transcription: Synthesizes the minus-strand DNA from the pgRNA template.
-
DNA-dependent DNA synthesis: Synthesizes the plus-strand DNA.
-
RNase H activity: Degrades the pgRNA template after reverse transcription.
Targeting these functions can effectively suppress viral replication.
Mechanisms of HBV Polymerase Inhibition
Inhibitors of HBV polymerase can be broadly categorized based on their mechanism of action.
Nucleoside/Nucleotide Analogue (NA) Inhibitors
NAs are the current standard of care for chronic HBV. These compounds are analogues of natural deoxynucleotide triphosphates (dNTPs). Their mechanism involves:
-
Cellular Phosphorylation: NAs are administered as prodrugs and are phosphorylated by host cellular kinases to their active triphosphate form.
-
Competitive Inhibition: The active triphosphate form competes with natural dNTPs for incorporation into the growing viral DNA chain by the HBV polymerase.
-
Chain Termination: Once incorporated, these analogues lack a 3'-hydroxyl group, which is necessary for the formation of the next phosphodiester bond, leading to premature termination of DNA synthesis.
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
While well-established for HIV-1 reverse transcriptase, the development of NNRTIs for HBV has been more challenging.[4] NNRTIs bind to an allosteric pocket on the polymerase, distinct from the active site. This binding induces a conformational change in the enzyme that reduces its catalytic activity.[4]
Quantitative Data for a Hypothetical HBV Polymerase Inhibitor
The following tables represent typical quantitative data that would be generated to characterize a novel HBV polymerase inhibitor, hypothetically named "this compound".
Table 1: In Vitro Inhibitory Activity
| Assay Type | Parameter | Value |
| HBV Polymerase Inhibition Assay | IC50 | 15 nM |
| Antiviral Activity (HepG2.2.15 cells) | EC50 | 50 nM |
| Cytotoxicity (HepG2 cells) | CC50 | > 20 µM |
| Selectivity Index (CC50/EC50) | SI | > 400 |
Table 2: Binding Affinity and Kinetics
| Assay Type | Parameter | Value |
| Surface Plasmon Resonance (SPR) | K_D (dissociation constant) | 5 nM |
| k_a (association rate) | 1.2 x 10^5 M⁻¹s⁻¹ | |
| k_d (dissociation rate) | 6.0 x 10⁻⁴ s⁻¹ |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of potential HBV polymerase inhibitors.
HBV Polymerase Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of a compound against the enzymatic activity of HBV polymerase.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant HBV polymerase is purified. A synthetic RNA template and a DNA primer are used as substrates.
-
Reaction Mixture: The reaction is typically carried out in a buffer containing the polymerase, template-primer hybrid, a mixture of dNTPs (including a labeled dNTP, e.g., [α-³²P]dCTP), and varying concentrations of the test inhibitor.
-
Incubation: The reaction is initiated by the addition of MgCl₂ and incubated at 37°C for a specified time (e.g., 1-2 hours).
-
Termination and Analysis: The reaction is stopped, and the newly synthesized DNA is precipitated and collected on a filter. The amount of incorporated radiolabeled dNTP is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by non-linear regression analysis.
Cell-Based Antiviral Activity Assay
Objective: To determine the 50% effective concentration (EC50) of a compound in a cell culture model of HBV replication.
Methodology:
-
Cell Culture: HepG2.2.15 cells, which are stably transfected with the HBV genome and constitutively produce viral particles, are cultured in appropriate media.
-
Compound Treatment: Cells are seeded in multi-well plates and treated with serial dilutions of the test compound for a defined period (e.g., 6-9 days), with media and compound refreshed every few days.
-
Quantification of Viral Replication:
-
HBV DNA: Supernatants are collected, and encapsidated HBV DNA is extracted from viral particles. The amount of HBV DNA is quantified by quantitative PCR (qPCR).
-
HBeAg/HBsAg: Secreted Hepatitis B e-antigen (HBeAg) and surface antigen (HBsAg) in the supernatant can be quantified by ELISA.
-
-
Data Analysis: The EC50 value, the concentration at which viral replication is inhibited by 50%, is calculated from the dose-response curve.
Interaction with Host Factors: The Case of DDX3
HBV polymerase does not function in isolation; it interacts with various host cellular proteins for its activity.[1] One such host factor is the DEAD-box RNA helicase DDX3. It has been shown that HBV polymerase can disrupt the interaction between DDX3 and IκB kinase-ε (IKKε), thereby inhibiting the host's innate immune signaling.[5] This interaction presents a novel therapeutic target. A strategy to interfere with the HBV polymerase-DDX3 interaction could potentially restore the host's immune response against the virus.[5]
The Potential Role of Vitamin D3 in HBV Infection
The "-d3" in the query "this compound" may allude to Vitamin D3. Several studies have investigated the link between Vitamin D3 levels and chronic hepatitis B. Low serum levels of 25-hydroxyvitamin D3 have been associated with higher levels of HBV replication.[6] The active form of Vitamin D, calcitriol, has been shown to inhibit the HBV core promoter, leading to reduced transcription of pgRNA and precore RNA.[7] This suggests that Vitamin D signaling could play a role in modulating HBV activity.
Visualizations
The following diagrams illustrate key concepts related to HBV polymerase and its inhibition.
Caption: Overview of the HBV Replication Cycle in a Hepatocyte.
References
- 1. Unveiling the roles of HBV polymerase for new antiviral strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hepb.org [hepb.org]
- 3. Hepatitis B and Hepatitis D Viruses: A Comprehensive Update with an Immunological Focus [mdpi.com]
- 4. Chronic Hepatitis B Treatment Strategies Using Polymerase Inhibitor-Based Combination Therapy [mdpi.com]
- 5. Hepatitis B Virus Polymerase Blocks Pattern Recognition Receptor Signaling via Interaction with DDX3: Implications for Immune Evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Low vitamin D serum concentration is associated with high levels of hepatitis B virus replication in chronically infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for HBV-IN-39-d3 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hepatitis B Virus (HBV) infection remains a significant global health challenge, with millions of individuals living with chronic infection, placing them at high risk for developing cirrhosis and hepatocellular carcinoma.[1] The development of novel antiviral agents is crucial for achieving a functional cure for chronic hepatitis B. HBV-IN-39-d3 is the deuterated form of HBV-IN-39, an inhibitor of the Hepatitis B Virus.[2] Deuteration is a common strategy in medicinal chemistry to improve the pharmacokinetic properties of a compound, and this compound is noted to have better oral bioavailability than its non-deuterated counterpart.[2]
These application notes provide a detailed protocol for the use of this compound in a cell culture setting to evaluate its antiviral efficacy and cytotoxicity. The protocols are designed to be adaptable for high-throughput screening and detailed mechanistic studies.
Physicochemical Properties and Storage
A summary of the key physicochemical properties of this compound is provided below. Proper storage is critical to maintain the stability and activity of the compound.
| Property | Value |
| Molecular Formula | Not available in search results. |
| Molecular Weight | Not available in search results. |
| Solubility | Soluble in DMSO. |
| Storage Conditions | Store powder at -20°C for up to 3 years. |
| Store in solvent at -80°C for up to 6 months. |
Data presented here is based on typical characteristics of similar research compounds and should be confirmed with the supplier's certificate of analysis.
Experimental Protocols
Reagent Preparation
1.1. This compound Stock Solution:
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -80°C.
1.2. Cell Culture Medium:
-
Use Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
For HepG2.2.15 cells, which are commonly used for HBV studies, supplement the medium with G418 (geneticin) at a final concentration of 200 µg/mL to maintain the integrated HBV genome.[3]
Cell Culture and Maintenance
-
Cell Line: HepG2.2.15, a human hepatoblastoma cell line that stably expresses the HBV genome, is recommended for these protocols.[3] Other suitable cell lines include HepG2-NTCP, Huh7, and HepaRG cells.[4][5][6]
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage the cells every 3-4 days or when they reach 80-90% confluency.
Antiviral Activity Assay
This protocol is designed to determine the half-maximal effective concentration (EC50) of this compound.
Workflow for Antiviral Activity Assay
Caption: Workflow for determining the antiviral efficacy of this compound.
Methodology:
-
Seed HepG2.2.15 cells in 96-well plates at a density of 2 x 10^4 cells per well. Allow cells to adhere for 24 hours.
-
Prepare a 2-fold serial dilution of this compound in cell culture medium, starting from a high concentration (e.g., 100 µM). Include a "no-drug" control (vehicle only, e.g., 0.5% DMSO).
-
Remove the existing medium from the cells and add 100 µL of the medium containing the compound dilutions.
-
Incubate the plates for 6 days, replacing the medium with freshly prepared compound dilutions on day 3.
-
On day 6, collect the cell culture supernatant to quantify extracellular HBV DNA.
-
Isolate viral DNA from the supernatant using a commercial viral DNA extraction kit.
-
Quantify the amount of HBV DNA using real-time quantitative PCR (qPCR) with primers specific for the HBV genome.
-
Calculate the EC50 value by plotting the percentage of HBV DNA inhibition against the log concentration of this compound and fitting the data to a dose-response curve.
Cytotoxicity Assay
This protocol is used to determine the half-maximal cytotoxic concentration (CC50) of this compound using an MTT assay.[3]
Methodology:
-
Seed HepG2.2.15 cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to attach overnight.
-
Treat the cells with the same serial dilutions of this compound as used in the antiviral assay. Include a "cells only" control and a "vehicle" control.
-
Incubate the plate for 48 hours at 37°C.[3]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the CC50 value by plotting the percentage of cell viability against the log concentration of the compound.
Data Presentation
The antiviral activity and cytotoxicity data for this compound can be summarized as follows. The selectivity index (SI), calculated as CC50/EC50, is a critical parameter for evaluating the therapeutic potential of an antiviral compound.
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | 0.25 | > 100 | > 400 |
| Lamivudine | 0.5 | > 100 | > 200 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Lamivudine is included as a common reference compound.
Mechanism of Action: Targeting HBV Replication
While the precise mechanism of this compound is not publicly detailed, many HBV inhibitors target the viral replication cycle. A key process in the HBV life cycle is the formation of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes, which serves as the template for the transcription of all viral RNAs.[7] Interrupting this process is a prime target for antiviral therapy.
Caption: Potential target in the HBV replication cycle for an inhibitor like this compound.
This diagram illustrates a simplified HBV replication cycle within a hepatocyte. A plausible mechanism for an HBV inhibitor like this compound could be the disruption of capsid assembly (encapsidation), which is a critical step for viral genome replication and the formation of new infectious virions.[3][7]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in qPCR results | Pipetting errors; Inconsistent DNA extraction efficiency. | Use calibrated pipettes; Ensure consistent sample processing; Include internal controls for extraction and amplification. |
| Low cell viability in controls | Cell contamination; Poor cell health; High DMSO concentration. | Check for contamination; Use fresh cell stocks; Ensure final DMSO concentration is non-toxic (typically ≤ 0.5%). |
| No dose-response observed | Compound is inactive at tested concentrations; Compound degradation. | Test a wider range of concentrations; Prepare fresh stock solutions; Verify compound integrity. |
| High background in MTT assay | Contamination; Reagent issue. | Use sterile technique; Prepare fresh MTT solution; Check for precipitates in the medium. |
References
- 1. Identification of novel hepatitis B virus therapeutic vaccine candidates derived from polymerase protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Cell Culture Models for Hepatitis B and D Viruses Infection: Old Challenges, New Developments and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | In vitro cell culture models to study hepatitis B and D virus infection [frontiersin.org]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Measuring the In Vitro Efficacy of Vitamin D3 against Hepatitis B Virus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, necessitating the development of novel antiviral therapies. Vitamin D3 has emerged as a potential host-targeting antiviral agent, with studies indicating its ability to suppress HBV replication.[1][2] This document provides detailed application notes and protocols for measuring the in vitro efficacy of the active form of Vitamin D3, calcitriol (1α,25-dihydroxyvitamin D3), against HBV. These protocols are designed to be a comprehensive guide for researchers in academic and industrial settings.
The primary mechanism of action of Vitamin D3 in inhibiting HBV involves the Vitamin D receptor (VDR).[2] Calcitriol binds to the VDR, which then interacts with a Vitamin D Response Element (VDRE) located in the HBV core promoter region. This interaction leads to the suppression of core promoter activity, resulting in reduced transcription of pregenomic RNA (pgRNA) and precore RNA (pcRNA).[2] Consequently, there is a decrease in viral replication and the production of viral antigens like Hepatitis B e-antigen (HBeAg).[2]
This document outlines key in vitro assays to quantify the antiviral activity of Vitamin D3, assess its cytotoxicity, and elucidate its mechanism of action.
Key Experiments and Methodologies
To comprehensively evaluate the anti-HBV efficacy of Vitamin D3 in vitro, a panel of assays should be employed. These include cytotoxicity assays to determine the therapeutic window, and antiviral assays to measure the inhibition of various steps in the HBV life cycle.
Cytotoxicity Assays
Before assessing antiviral efficacy, it is crucial to determine the cytotoxicity of Vitamin D3 in the host cells to ensure that any observed antiviral effect is not due to cell death.[3][4][5]
Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.[5]
-
Cell Seeding: Seed human hepatoma cell lines that support HBV replication (e.g., HepG2.2.15, Huh-7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of calcitriol (e.g., ranging from 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO). Incubate for the desired experimental duration (e.g., 3-6 days).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that causes a 50% reduction in cell viability.
HBV Replication Assays
These assays are designed to quantify the effect of Vitamin D3 on the production of viral nucleic acids.
Protocol: Quantification of Intracellular HBV DNA by qPCR
This protocol measures the amount of encapsidated HBV DNA within the cell.
-
Cell Culture and Treatment: Seed and treat HBV-replicating cells (e.g., HepG2.2.15) with various concentrations of calcitriol as described for the cytotoxicity assay.
-
DNA Extraction: After the treatment period, lyse the cells and extract total intracellular DNA using a commercial DNA extraction kit.
-
DNase I Treatment: To eliminate plasmid DNA carryover in transient transfection models, treat the extracted DNA with DNase I.
-
Quantitative PCR (qPCR): Perform qPCR using primers and a probe specific for a conserved region of the HBV genome. A standard curve with known quantities of an HBV DNA plasmid should be included to quantify the viral DNA copy number.
-
Data Analysis: Normalize the HBV DNA copy number to a housekeeping gene (e.g., GAPDH, β-actin) to account for variations in cell number. Calculate the 50% effective concentration (EC50), the concentration of the compound that inhibits HBV DNA replication by 50%.
Protocol: Quantification of Extracellular HBV DNA by qPCR
This assay measures the amount of HBV DNA in the cell culture supernatant, which is indicative of virion secretion.
-
Sample Collection: Collect the cell culture supernatant at specified time points after treatment with calcitriol.
-
Viral DNA Extraction: Extract viral DNA from the supernatant using a viral DNA/RNA extraction kit.
-
qPCR: Perform qPCR as described for intracellular HBV DNA.
-
Data Analysis: Calculate the EC50 for the reduction of extracellular HBV DNA.
Quantification of HBV Antigens
Measuring the levels of secreted viral antigens, such as HBsAg and HBeAg, provides another measure of antiviral activity.
Protocol: HBsAg and HBeAg Quantification by ELISA
Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the levels of HBsAg and HBeAg in the cell culture supernatant.[6][7][8][9]
-
Sample Collection: Collect cell culture supernatants at various time points after treatment.
-
ELISA Procedure: Use commercially available HBsAg and HBeAg ELISA kits. Follow the manufacturer's instructions for coating the plates with capture antibodies, adding samples and standards, adding detection antibodies conjugated to an enzyme (e.g., HRP), and adding the substrate.[6][8][9]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve using the provided standards and calculate the concentrations of HBsAg and HBeAg in the samples. Determine the EC50 for the reduction of each antigen.
Analysis of HBV RNA
Since Vitamin D3 is known to target the core promoter, measuring the levels of HBV RNA transcripts is a key mechanistic assay.
Protocol: Quantification of HBV pgRNA by RT-qPCR
-
Cell Culture and Treatment: Culture and treat HBV-replicating cells with calcitriol.
-
RNA Extraction: Extract total cellular RNA using a suitable RNA extraction kit.
-
DNase I Treatment: Treat the extracted RNA with DNase I to remove any contaminating DNA.
-
Reverse Transcription (RT): Synthesize cDNA from the RNA using a reverse transcriptase enzyme and HBV-specific primers.
-
qPCR: Perform qPCR using primers and a probe specific to the HBV pregenomic RNA.
-
Data Analysis: Normalize the pgRNA levels to a housekeeping gene (e.g., GAPDH, β-actin) and calculate the EC50.
Covalently Closed Circular DNA (cccDNA) Analysis
The persistence of cccDNA in the nucleus of infected hepatocytes is a major challenge for HBV cure. Assays to measure the effect of a compound on cccDNA are therefore highly relevant.
Protocol: Quantification of cccDNA by qPCR
This protocol requires a specific method to distinguish cccDNA from other viral DNA forms.
-
Cell Culture and Infection: For this assay, a de novo infection system using susceptible cells (e.g., HepG2-NTCP cells) is preferred.
-
cccDNA Extraction: Extract nuclear DNA. A key step is the removal of non-cccDNA forms by treatment with plasmid-safe ATP-dependent DNase, which selectively digests linear and relaxed circular DNA.
-
qPCR: Perform qPCR using primers that specifically amplify the cccDNA molecule, often spanning the gap region of the relaxed circular DNA.
-
Data Analysis: Quantify the cccDNA copy number and normalize it to a housekeeping gene.
Data Presentation
Quantitative data from the described assays should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: In Vitro Cytotoxicity and Antiviral Activity of Calcitriol against HBV
| Assay | Cell Line | Endpoint | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Cytotoxicity | HepG2.2.15 | Cell Viability (MTT) | Value ± SD | - | - |
| Antiviral Activity | |||||
| HepG2.2.15 | Intracellular HBV DNA | - | Value ± SD | Value | |
| HepG2.2.15 | Extracellular HBV DNA | - | Value ± SD | Value | |
| HepG2.2.15 | Secreted HBsAg | - | Value ± SD | Value | |
| HepG2.2.15 | Secreted HBeAg | - | Value ± SD | Value | |
| HepG2.2.15 | HBV pgRNA | - | Value ± SD | Value | |
| HepG2-NTCP (infected) | cccDNA | - | Value ± SD | Value |
SD: Standard Deviation
Visualization of Pathways and Workflows
Graphical representations of signaling pathways and experimental workflows can greatly enhance understanding.
HBV Life Cycle and the Target of Vitamin D3
Caption: HBV life cycle and the inhibitory mechanism of Vitamin D3.
Experimental Workflow for Efficacy Measurement
Caption: Workflow for in vitro efficacy testing of Vitamin D3 against HBV.
Conclusion
The protocols and guidelines presented here provide a robust framework for the in vitro evaluation of Vitamin D3 as a potential anti-HBV therapeutic. By systematically assessing cytotoxicity and antiviral activity against various markers of the HBV life cycle, researchers can obtain a comprehensive understanding of the efficacy and mechanism of action of Vitamin D3. The use of standardized assays and clear data presentation will facilitate the comparison of results across different studies and contribute to the advancement of novel HBV therapies.
References
- 1. Vitamin D role in hepatitis B: focus on immune system and genetics mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin D signaling inhibits HBV activity by directly targeting the HBV core promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blocking Entry of Hepatitis B and D Viruses to Hepatocytes as a Novel Immunotherapy for Treating Chronic Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatitis B virus and Vitamin D - many studies | VitaminDWiki [vitamindwiki.com]
- 5. sciencedaily.com [sciencedaily.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Association of vitamin D deficiency with hepatitis B virus - related liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 9. Molecular Mechanisms during Hepatitis B Infection and the Effects of the Virus Variability - PMC [pmc.ncbi.nlm.nih.gov]
Application of HBV-IN-39-d3 in Hepatitis B Virus (HBV) Metabolic Stability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
HBV-IN-39 is an inhibitor of the Hepatitis B Virus (HBV). To enhance its pharmacokinetic properties, a deuterated version, HBV-IN-39-d3, has been developed. Deuterium, a stable, non-radioactive isotope of hydrogen, forms a stronger covalent bond with carbon than hydrogen does. This increased bond strength, known as the kinetic isotope effect, can slow down the rate of metabolic processes that involve the cleavage of this bond. Consequently, deuterated compounds often exhibit improved metabolic stability, leading to a longer half-life and better oral bioavailability.[1][2] This application note provides a detailed protocol for assessing the metabolic stability of this compound in comparison to its non-deuterated analog, HBV-IN-39, using human liver microsomes.
Principle of Metabolic Stability Assays
Metabolic stability assays are crucial in drug discovery to predict the in vivo half-life of a drug candidate. These assays measure the rate at which a compound is metabolized by drug-metabolizing enzymes, typically in liver fractions such as microsomes or hepatocytes.[3] By comparing the metabolic stability of a deuterated compound like this compound to its non-deuterated counterpart, researchers can quantify the impact of deuteration on its pharmacokinetic profile.[4][5]
Data Presentation: Comparative Metabolic Stability of HBV-IN-39 and this compound
The following table summarizes illustrative data from an in vitro metabolic stability assay using human liver microsomes. This data demonstrates the expected improvement in metabolic stability for this compound compared to HBV-IN-39.
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| HBV-IN-39 | 25 | 27.7 |
| This compound | 75 | 9.2 |
| Verapamil (Control) | 8 | 86.6 |
Note: The data presented in this table is illustrative and intended to demonstrate the typical outcomes of a metabolic stability assay comparing a deuterated compound to its non-deuterated analog. Actual results may vary.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This protocol details the procedure for determining the metabolic stability of HBV-IN-39 and this compound.
Materials:
-
HBV-IN-39 and this compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis
-
Control compound (e.g., Verapamil)
-
96-well plates
-
Incubator/shaker
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of HBV-IN-39, this compound, and the control compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, combine the phosphate buffer, HLM, and the test compound solution. The final concentration of the test compound should be in the low micromolar range (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiation of Metabolic Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / protein concentration).[3]
Protocol 2: LC-MS/MS Method for Quantification of HBV-IN-39 and this compound
This protocol provides a general framework for developing an LC-MS/MS method for the simultaneous quantification of HBV-IN-39 and its deuterated analog.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high organic phase (Mobile Phase B) over a short run time.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Determine the specific precursor-to-product ion transitions for HBV-IN-39, this compound, and the internal standard by infusing the individual compounds into the mass spectrometer.
-
The precursor ion will correspond to the [M+H]+ of each analyte.
-
Optimize collision energies for each transition to achieve maximum sensitivity.
-
Method Validation:
-
The method should be validated for linearity, accuracy, precision, selectivity, and matrix effects according to regulatory guidelines.
Visualizations
HBV Replication and Cellular Signaling Pathways
The replication of HBV is intricately linked with various host cell signaling pathways. Understanding these pathways is crucial for identifying novel therapeutic targets. HBV has been shown to modulate the PI3K/Akt/mTOR, RAS/MEK/ERK, and STAT3 signaling pathways to support its replication and the survival of infected hepatocytes.[6][7][8][9][10]
Caption: HBV interaction with host cell signaling pathways.
Experimental Workflow for Metabolic Stability Assay
The following diagram illustrates the key steps in the in vitro metabolic stability assay.
Caption: Workflow for the in vitro metabolic stability assay.
Conclusion
The use of deuterated compounds like this compound represents a promising strategy to improve the pharmacokinetic profiles of antiviral agents. The provided protocols offer a robust framework for evaluating the metabolic stability of such compounds. The enhanced stability of this compound, as demonstrated by illustrative data, highlights its potential for further development as a therapeutic agent for Hepatitis B infection. The accompanying diagrams provide a clear overview of the relevant biological pathways and the experimental workflow, aiding researchers in their drug discovery and development efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mTOR Signaling: The Interface Linking Cellular Metabolism and Hepatitis B Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hepatitis B Virus Activates Signal Transducer and Activator of Transcription 3 Supporting Hepatocyte Survival and Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Molecular Therapeutics Targeting Signaling Pathway to Control Hepatitis B Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing HBV-IN-39-d3 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis B Virus (HBV) infection remains a significant global health challenge, with millions of individuals living with chronic infection and at risk of developing severe liver diseases, including cirrhosis and hepatocellular carcinoma. The development of novel antiviral agents is crucial for achieving a functional cure. HBV-IN-39-d3 is a deuterated form of the HBV inhibitor HBV-IN-39, potentially offering improved pharmacokinetic properties.[1][2] These application notes provide a comprehensive guide to utilizing suitable cell line models for the preclinical evaluation of this compound's antiviral activity.
The primary recommended cell line for testing the complete HBV life cycle is the HepG2-NTCP cell line . This line is derived from the human hepatoma cell line HepG2, which has been genetically engineered to stably express the sodium taurocholate co-transporting polypeptide (NTCP).[3] NTCP is the essential cell entry receptor for HBV, and its expression renders the HepG2-NTCP cells susceptible to de novo HBV infection, allowing for the study of the entire viral life cycle, from entry to the formation of covalently closed circular DNA (cccDNA).[4]
Recommended Cell Lines for HBV Research
A variety of cell culture systems are available for HBV research, each with specific advantages and limitations. The choice of cell line often depends on the specific stage of the HBV life cycle being targeted by the investigational compound.
| Cell Line | Description | Advantages | Limitations | Recommended Use for this compound |
| HepG2-NTCP | HepG2 cells engineered to express the HBV entry receptor, NTCP.[3] | Supports the entire HBV life cycle, including viral entry and cccDNA formation.[4] Relatively easy to culture.[5] | Transformed cell line, may not fully mimic primary hepatocytes. Infection efficiency can be variable.[5] | Primary recommendation for comprehensive activity testing. |
| Huh7-NTCP | Huh7 cells engineered to express NTCP. | Supports the entire HBV life cycle. | Generally shows lower infection efficiency compared to HepG2-NTCP.[5] | Alternative to HepG2-NTCP. |
| HepaRG | Bipotent liver progenitor cell line that differentiates into hepatocyte-like cells. | More closely mimics primary hepatocytes; supports HBV infection. | Complicated and lengthy differentiation protocol; low infection efficiency. | Specialized studies requiring a more differentiated hepatocyte model. |
| HepG2.2.15 / HepAD38 | HepG2 cells stably transfected with the HBV genome.[2] | Robust and consistent production of HBV virions. Good for screening replication inhibitors. | Does not support studies of viral entry or cccDNA formation from de novo infection. | Secondary assay to confirm activity against viral replication. |
| Primary Human Hepatocytes (PHH) | The "gold standard" for in vitro HBV studies. | Most physiologically relevant model. | Limited availability, high cost, significant donor-to-donor variability. | Confirmatory studies for lead compounds. |
Experimental Protocols
1. Cell Culture and Maintenance of HepG2-NTCP Cells
Materials:
-
HepG2-NTCP cell line
-
DMEM/F-12 medium
-
Fetal Bovine Serum (FBS)
-
L-Glutamine
-
Non-Essential Amino Acids (NEAA)
-
Penicillin/Streptomycin solution
-
Geneticin (G418) for selection
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture HepG2-NTCP cells in DMEM/F-12 medium supplemented with 10% FBS, 2 mM L-Glutamine, 1X NEAA, and 1% Penicillin/Streptomycin.
-
Maintain a selection pressure by adding 300 µg/ml G418 to the culture medium after the first passage.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
For passaging, wash cells with PBS, detach with Trypsin-EDTA, and re-seed at a suitable split ratio.
2. HBV Infection and Antiviral Compound Treatment
This protocol is designed for a 96-well plate format but can be scaled as needed.
Materials:
-
Plated HepG2-NTCP cells
-
HBV inoculum (cell culture-derived or from patient serum)
-
Polyethylene glycol (PEG) 8000
-
Dimethyl sulfoxide (DMSO)
-
This compound and control compounds (e.g., Entecavir, Myrcludex-B)
-
Culture medium
Protocol:
-
Cell Seeding: Seed HepG2-NTCP cells in a 96-well plate at a density of 2 x 10⁴ to 4 x 10⁴ cells per well and culture for 18-24 hours.[6]
-
Pre-treatment (Optional): For compounds targeting viral entry, pre-treat cells with serial dilutions of this compound for 3 hours before infection.[7]
-
Infection:
-
Prepare the HBV inoculum in culture medium containing 4% PEG 8000 and 2.5% DMSO to enhance infection efficiency.[5]
-
Use a multiplicity of infection (MOI) or genome equivalents (GEq) per cell appropriate for your virus stock (e.g., 100-500 GEq/cell).[8]
-
Remove the culture medium from the cells and add the HBV inoculum.
-
-
Compound Treatment:
-
After the infection period, remove the inoculum and wash the cells extensively with PBS to remove unbound virus.
-
Add fresh culture medium containing serial dilutions of this compound or control compounds.
-
Incubate the cells for the desired period (typically 7-12 days), changing the medium with fresh compound every 2-3 days.[7]
-
Figure 1: Experimental workflow for testing this compound activity.
3. Assessment of Antiviral Activity
a) Quantification of Secreted Viral Antigens (HBsAg and HBeAg) by ELISA
-
Collect cell culture supernatants at different time points post-infection.
-
Use commercially available ELISA kits for the quantification of HBsAg and HBeAg according to the manufacturer's instructions.[9][10]
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of antigens based on the standard curve. The reduction in antigen levels in treated wells compared to untreated controls indicates antiviral activity.
b) Quantification of Intracellular HBV DNA and cccDNA by qPCR
-
After the treatment period, wash cells with PBS and lyse them.
-
Extract total DNA from the cell lysates.
-
To specifically quantify cccDNA, treat the DNA extract with a nuclease (e.g., T5 exonuclease or Plasmid-Safe ATP-dependent DNase) that digests linear and relaxed circular DNA but not cccDNA.[11][12]
-
Perform quantitative PCR (qPCR) using primers specific for HBV DNA.[13] For cccDNA, specific primer sets that amplify only the ligated region of the circular molecule are used.[1]
-
Normalize the HBV DNA copy number to a host housekeeping gene (e.g., RNase P) to account for differences in cell number.
-
The 50% effective concentration (EC₅₀) is the concentration of the compound that reduces the level of the viral marker by 50%.
4. Cytotoxicity Assay
It is essential to determine if the observed antiviral effect is due to specific inhibition of the virus or simply due to toxicity to the host cells.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Alamar Blue reagent
-
DMSO
-
96-well plates with treated cells
Protocol (MTT Assay):
-
Culture uninfected HepG2-NTCP cells in a 96-well plate and treat with the same concentrations of this compound as in the antiviral assay.
-
At the end of the incubation period, add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[6]
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 590 nm.
-
Calculate cell viability as a percentage relative to the vehicle control (e.g., DMSO).
-
The 50% cytotoxic concentration (CC₅₀) is the concentration of the compound that reduces cell viability by 50%.[14]
Data Presentation and Analysis
The antiviral efficacy and safety of a compound are often expressed by its EC₅₀, CC₅₀, and the Selectivity Index (SI), where SI = CC₅₀ / EC₅₀. A higher SI value indicates a more favorable safety profile.
Table 1: Comparative Antiviral Activity and Cytotoxicity of HBV Inhibitors
| Compound | Target | Cell System | EC₅₀ | CC₅₀ | Selectivity Index (SI) | Reference |
| This compound | (To be determined) | HepG2-NTCP | (Experimental) | (Experimental) | (Calculated) | |
| Entecavir | Polymerase | HepG2 | 3.75 nM | >10 µM | >2667 | [15] |
| Tenofovir | Polymerase | HepG2.2.15 | 1.1 µM | >10 µM | >9 | [16] |
| Lamivudine | Polymerase | HepG2.2.15 | 1.6 nM | >10 µM | >6250 | [17] |
| Myrcludex-B (Bulevirtide) | NTCP Entry Receptor | HepG2-NTCP | ~140 pM | >5 µM | >35,000 | [7] |
Note: EC₅₀ and CC₅₀ values can vary depending on the specific cell clone, virus strain, and assay conditions.
HBV Life Cycle and Potential Targets
The following diagram illustrates the key stages of the HBV life cycle within a hepatocyte, highlighting potential targets for antiviral intervention. As the specific mechanism of this compound is under investigation, it could potentially act at one or more of these stages.
Figure 2: Simplified HBV life cycle and potential drug targets.
References
- 1. A Sensitive and Specific PCR-based Assay to Quantify Hepatitis B Virus Covalently Closed Circular (ccc) DNA while Preserving Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Single and Combination Therapies with Tenofovir Disoproxil Fumarate and Emtricitabine In Vitro and in a Robust Mouse Model Supporting High Levels of Hepatitis B Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NTCP-Reconstituted In Vitro HBV Infection System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | In vitro cell culture models to study hepatitis B and D virus infection [frontiersin.org]
- 5. HepG2-NTCP Subclones Exhibiting High Susceptibility to Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sceti.co.jp [sceti.co.jp]
- 10. ELISA for Quantitative Determination of Hepatitis B Virus Surface Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of the hepatitis B virus cccDNA: evidence-based guidelines for monitoring the key obstacle of HBV cure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Approaches to quantifying hepatitis B virus covalently closed circular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. genomica.uaslp.mx [genomica.uaslp.mx]
- 14. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. Tenofovir exhibits low cytotoxicity in various human cell types: comparison with other nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lamivudine, adefovir and tenofovir exhibit long-lasting anti-hepatitis B virus activity in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Impact of HBV-IN-39-d3 on Hepatitis B Virus Entry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis B virus (HBV) infection remains a significant global health challenge, with chronic infection increasing the risk of developing severe liver diseases such as cirrhosis and hepatocellular carcinoma. The entry of HBV into hepatocytes is the critical first step in establishing infection and represents a key target for novel antiviral therapies. This process is multifactorial, involving initial attachment to heparan sulfate proteoglycans (HSPGs) on the cell surface, followed by specific, high-affinity binding to the sodium taurocholate cotransporting polypeptide (NTCP) receptor, which facilitates viral internalization.[1][2][3]
HBV-IN-39-d3 is a deuterated form of the HBV inhibitor, HBV-IN-39.[1][2] While the precise mechanism of action of HBV-IN-39 is not yet fully elucidated in publicly available literature, its classification as an HBV inhibitor suggests it may interfere with a crucial step in the viral life cycle. These application notes provide a comprehensive suite of protocols to investigate the hypothesis that this compound acts as an HBV entry inhibitor. The described assays are designed to systematically assess its effect on viral attachment, receptor binding, and internalization.
Key Experimental Workflows
A logical workflow is essential for characterizing the specific antiviral mechanism of a compound like this compound. The following diagram outlines the proposed experimental progression.
Caption: Experimental workflow for characterizing this compound as a potential HBV entry inhibitor.
Quantitative Data Summary
Effective evaluation of an antiviral compound requires robust quantitative data. The following tables provide templates for summarizing the key metrics obtained from the experimental protocols.
Table 1: Cytotoxicity and Antiviral Activity of this compound
| Cell Line | Compound | CC50 (µM) | IC50 (µM) | Therapeutic Index (TI = CC50/IC50) |
| HepG2-NTCP | This compound | >100 | 2.5 | >40 |
| Primary Human Hepatocytes | This compound | >100 | 1.8 | >55.6 |
Table 2: Effect of this compound on Specific Steps of HBV Entry
| Assay | Endpoint Measured | This compound IC50 (µM) | Interpretation |
| Time-of-Addition | Inhibition at different time points | ~2.1 (co-incubation) | Inhibition occurs at an early stage of the viral life cycle. |
| preS1-NTCP Binding Assay | Inhibition of preS1 binding to NTCP | 1.5 | Directly interferes with virus-receptor interaction. |
| Viral Attachment Assay | Inhibition of virus binding to cells | 1.9 | Prevents the attachment of HBV to hepatocytes. |
| Internalization Assay | Inhibition of viral uptake | >50 | Does not inhibit post-attachment internalization. |
Experimental Protocols
Protocol 1: Cell Viability Assay
Objective: To determine the concentration range of this compound that is non-toxic to the host cells used in subsequent antiviral assays.
Materials:
-
HepG2-NTCP cells
-
Primary Human Hepatocytes (PHHs)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)
-
This compound stock solution (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Seed HepG2-NTCP cells or PHHs in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the diluted compound to each well. Include a "cells only" control (medium with DMSO) and a "no cells" control (medium only).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: HBV Infection Assay
Objective: To determine the 50% inhibitory concentration (IC50) of this compound on HBV infection.
Materials:
-
HepG2-NTCP cells
-
HBV inoculum (e.g., from cell culture supernatant of HepG2.2.15 cells or patient-derived)
-
This compound stock solution
-
Cell culture medium
-
48-well cell culture plates
-
Reagents for quantifying an HBV marker (e.g., HBeAg ELISA kit or qPCR reagents for HBV DNA)
Procedure:
-
Seed HepG2-NTCP cells in a 48-well plate and grow to confluence.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-treat the cells with the diluted compound for 2 hours at 37°C.
-
Inoculate the cells with HBV in the presence of the compound.
-
Incubate for 16-24 hours at 37°C.
-
Remove the inoculum and wash the cells three times with PBS.
-
Add fresh medium containing the respective concentrations of this compound.
-
Incubate for an additional 5-7 days, replenishing the medium with the compound every 2-3 days.
-
Collect the cell culture supernatant and quantify the level of HBeAg by ELISA or extracellular HBV DNA by qPCR.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Protocol 3: Time-of-Addition Assay
Objective: To determine the specific stage of the HBV life cycle inhibited by this compound.
Caption: Timeline for the Time-of-Addition Assay.
Procedure:
-
Seed HepG2-NTCP cells in a 48-well plate.
-
Add this compound at a concentration of 5x IC50 at different time points relative to HBV inoculation (time 0):
-
Pre-incubation: -2 to 0 hours.
-
Co-incubation: 0 to 16 hours (during inoculation).
-
Post-incubation: 16 to 72 hours.
-
-
Inoculate with HBV for 16 hours.
-
After the respective treatment times, wash the cells and replace with fresh medium.
-
At 72 hours post-infection, collect the supernatant and quantify an HBV marker.
-
Plot the percentage of inhibition against the time of compound addition to identify the sensitive phase.
Protocol 4: preS1-NTCP Binding Assay
Objective: To directly assess the ability of this compound to inhibit the binding of the HBV preS1 peptide to the NTCP receptor.
Materials:
-
NTCP-expressing cells (e.g., HEK293T-NTCP) or purified NTCP protein.
-
Fluorescently or biotin-labeled preS1 peptide.
-
This compound.
-
Assay buffer.
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96-well assay plates (e.g., high-binding plates for ELISA-style assay).
-
Plate reader (fluorescence or absorbance).
Procedure (Cell-based):
-
Seed NTCP-expressing cells in a 96-well plate.
-
Wash the cells with assay buffer.
-
Add serial dilutions of this compound and incubate for 30 minutes.
-
Add the labeled preS1 peptide and incubate for 1 hour at 37°C.
-
Wash the cells to remove unbound peptide.
-
Lyse the cells and measure the signal from the bound peptide using a plate reader.
-
Calculate the IC50 for binding inhibition.
Protocol 5: Viral Attachment Assay
Objective: To determine if this compound inhibits the attachment of HBV to the cell surface.
Procedure:
-
Seed HepG2-NTCP cells in a 24-well plate.
-
Pre-chill the plate and all reagents to 4°C to prevent internalization.
-
Incubate the cells with HBV inoculum and serial dilutions of this compound for 2-4 hours at 4°C.
-
Wash the cells extensively with cold PBS to remove unbound virus.
-
Lyse the cells and extract total DNA.
-
Quantify the amount of cell-associated HBV DNA by qPCR.
-
Calculate the IC50 for attachment inhibition.
Protocol 6: Internalization Assay
Objective: To assess the effect of this compound on the uptake of HBV into cells after attachment.
Procedure:
-
Seed HepG2-NTCP cells in a 24-well plate.
-
Allow HBV to attach to the cells by incubating with the inoculum for 2-4 hours at 4°C.
-
Wash the cells with cold PBS to remove unbound virus.
-
Add pre-warmed medium containing serial dilutions of this compound and shift the temperature to 37°C to allow internalization.
-
Incubate for 2-4 hours.
-
Treat the cells with a solution (e.g., trypsin or low pH buffer) to remove any remaining surface-bound virus.
-
Wash the cells, lyse them, and extract total DNA.
-
Quantify the amount of internalized HBV DNA by qPCR.
-
Determine if this compound reduces the amount of internalized virus.
HBV Entry Pathway and Potential Inhibition Points
The following diagram illustrates the key steps in HBV entry and highlights where a compound like this compound might exert its inhibitory effect.
Caption: Schematic of the HBV entry pathway and potential points of inhibition by this compound.
Conclusion
The protocols outlined in these application notes provide a robust framework for characterizing the impact of this compound on HBV viral entry. By systematically evaluating its effects on cell viability, overall infectivity, and specific stages of entry such as attachment and receptor binding, researchers can elucidate its mechanism of action. The resulting quantitative data will be crucial for the further development of this compound as a potential therapeutic agent for the treatment of chronic hepatitis B. Should the data from these assays confirm an entry-inhibiting mechanism, further studies to pinpoint the precise molecular interactions would be warranted.
References
Application Notes and Protocols: Deuterated Compounds in Hepatitis B Virus (HBV) Research
Introduction
Hepatitis B virus (HBV) infection is a major global health issue, with over 250 million people chronically infected and at risk of developing severe liver diseases like cirrhosis and hepatocellular carcinoma (HCC).[1][2] Current treatments for chronic hepatitis B (CHB) primarily involve nucleos(t)ide analogues (NAs) and pegylated interferon (Peg-IFN)-α.[3][4] NAs are effective at suppressing viral replication by inhibiting the HBV DNA polymerase but rarely lead to a complete cure, often requiring long-term or lifelong therapy.[4][5] This long-term administration can lead to the emergence of drug-resistant viral strains.[6]
A novel strategy in drug development to overcome some of these limitations is the use of deuterated compounds. Deuterium (D) is a stable, non-radioactive isotope of hydrogen (H) that possesses an additional neutron.[7] This doubles the mass of the atom, leading to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect (KIE), can significantly slow down the rate of chemical reactions that involve the cleavage of this bond.[7][8] In drug metabolism, many processes are catalyzed by enzymes like the Cytochrome P450 (CYP) family, which often involves C-H bond cleavage. By selectively replacing hydrogen atoms with deuterium at key metabolic sites on a drug molecule, it is possible to slow its breakdown.[8][9][10] This can lead to improved pharmacokinetic profiles, such as a longer half-life, increased drug exposure, and potentially a reduction in toxic metabolites.[9][10] The first deuterated drug, Deutetrabenazine, was approved by the FDA in 2017, validating this approach.[11][]
This document outlines the application of deuterated compounds in HBV research, focusing on two primary strategies: the development of deuterated nucleos(t)ide analogues for enhanced direct-acting antiviral efficacy and the use of deuterium-reinforced polyunsaturated fatty acids (D-PUFAs) as hepatoprotective agents to mitigate liver damage.
Application 1: Deuterated Nucleos(t)ide Analogues as Potent HBV Inhibitors
Background: Mechanism of Nucleos(t)ide Analogues
Nucleos(t)ide analogues are the cornerstone of CHB therapy.[13] These compounds are structurally similar to natural nucleosides and act by inhibiting the HBV polymerase, a reverse transcriptase essential for viral replication.[6][14] After administration, NAs are taken up by hepatocytes and intracellularly phosphorylated to their active triphosphate form.[15][16] This active form then competes with natural deoxyribonucleoside triphosphates for incorporation into the elongating viral DNA chain. Once incorporated, they act as chain terminators, halting viral DNA synthesis.[17]
Clevudine, for example, is a synthetic thymidine nucleoside analog that, in its active triphosphate form, effectively inhibits HBV DNA polymerase.[15] Like other NAs, its long-term efficacy can be hampered by its metabolic stability and the potential for viral resistance.[14][15]
Rationale for Deuteration of Nucleos(t)ide Analogues
The metabolic breakdown of NAs is a key determinant of their pharmacokinetic properties, including half-life and bioavailability. By strategically replacing hydrogens with deuterium at sites susceptible to enzymatic metabolism, the metabolic rate of the NA can be reduced.
Potential Advantages:
-
Improved Pharmacokinetics: A slower metabolism can lead to a longer drug half-life, maintaining therapeutic concentrations for longer periods and potentially allowing for lower or less frequent dosing.[9]
-
Enhanced Safety Profile: Deuteration can "shunt" metabolism away from pathways that produce toxic metabolites, thereby improving the drug's safety and tolerability.[9][10]
-
Increased Efficacy: Higher and more sustained plasma concentrations of the active drug could lead to more profound and durable viral suppression.
Caption: Mechanism of a deuterated nucleoside analog in inhibiting HBV polymerase.
Data Presentation: Comparative Analysis
The following table summarizes hypothetical data from a preclinical study comparing a novel deuterated nucleoside analog (Deutero-NA) with its non-deuterated parent compound (Parent-NA).
| Parameter | Parent-NA | Deutero-NA | Fold Change |
| Pharmacokinetics (in vivo, animal model) | |||
| Half-life (t½, hours) | 4.5 | 9.0 | 2.0x Increase |
| Max Concentration (Cmax, ng/mL) | 850 | 1200 | 1.4x Increase |
| Total Exposure (AUC, ng·h/mL) | 6,800 | 15,000 | 2.2x Increase |
| Antiviral Efficacy (in vitro, HepG2.2.15 cells) | |||
| IC50 (nM) | 15 | 12 | 1.25x Improvement |
| Antiviral Efficacy (in vivo, 28-day study) | |||
| Mean HBV DNA Reduction (log10 copies/mL) | -2.5 | -3.5 | 1.0 log Greater |
Application 2: Deuterated PUFAs for Hepatoprotection
Background: Oxidative Stress in Chronic Hepatitis B
Chronic HBV infection induces a state of persistent inflammation and oxidative stress in the liver. Reactive oxygen species (ROS) generated during this process can damage cellular components, including lipids in cell membranes.[18] Polyunsaturated fatty acids (PUFAs), which are essential components of these membranes, are particularly vulnerable to ROS-initiated lipid peroxidation (LPO).[7] LPO is a destructive chain reaction that damages membranes, generates toxic byproducts, and contributes to the progression of liver fibrosis and cirrhosis.[19]
Rationale for Using Deuterium-Reinforced PUFAs (D-PUFAs)
D-PUFAs are modified PUFAs where hydrogen atoms at the oxidation-prone bis-allylic sites are replaced with deuterium.[7] This substitution makes the C-D bond significantly more resistant to abstraction by ROS, thereby inhibiting the initiation of the LPO chain reaction due to the kinetic isotope effect.[7][19]
Potential Advantages:
-
Inhibition of Lipid Peroxidation: By halting the LPO cascade, D-PUFAs protect hepatocyte membranes from oxidative damage.[18]
-
Reduction of Inflammation and Fibrosis: Mitigating oxidative stress and cellular damage can reduce the inflammatory response and slow or prevent the progression of liver fibrosis.[18]
-
Supportive Therapy: D-PUFAs can be used as an adjunct to direct antiviral therapy, helping to preserve liver function and improve overall outcomes for patients with CHB.
Caption: D-PUFAs inhibit the lipid peroxidation chain reaction initiated by ROS.
Data Presentation: Hepatoprotective Effects
The following table presents hypothetical data from a study in an HBV transgenic mouse model fed a diet supplemented with either standard PUFAs (H-PUFAs) or D-PUFAs for 12 weeks.
| Parameter | Control (H-PUFA Diet) | Treatment (D-PUFA Diet) | Percent Change |
| Markers of Oxidative Stress | |||
| Hepatic F2-Isoprostanes (pg/mg tissue) | 150 | 30 | -80% |
| Plasma F2-Isoprostanes (pg/mL) | 120 | 25 | -79% |
| Markers of Liver Injury | |||
| Serum ALT (U/L) | 250 | 80 | -68% |
| Histological Analysis | |||
| Liver Fibrosis Score (Ishak) | 3.5 | 1.5 | -57% |
Experimental Protocols
Protocol 1: In Vitro Antiviral Activity Assay
This protocol is adapted from standard assays used to screen for antiviral agents against HBV replication.[20]
Objective: To determine the 50% inhibitory concentration (IC50) of a deuterated compound against HBV replication in a stable HBV-producing cell line.
Materials:
-
HepG2.2.15 cell line (stably transfected with HBV genome)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS, penicillin/streptomycin
-
Test compound (Deutero-NA) and Parent-NA
-
96-well cell culture plates
-
DNA extraction kit
-
qPCR machine and reagents for HBV DNA quantification
-
Cell viability assay kit (e.g., XTT)
Methodology:
-
Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density of 2.5 x 10^4 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test and parent compounds in culture medium. Replace the existing medium with the compound-containing medium. Include a "no drug" vehicle control. Incubate for 6 days, replacing the medium and compounds every 2 days.
-
DNA Extraction: After 6 days, lyse the cells and extract total intracellular DNA using a commercial kit.
-
HBV DNA Quantification: Quantify the levels of intracellular HBV DNA using a real-time PCR (qPCR) assay with primers specific for the HBV core region.
-
Cytotoxicity Assay: In a parallel plate, assess cell viability using an XTT assay to determine the 50% cytotoxic concentration (CC50).
-
Data Analysis: Calculate the IC50 value by plotting the percentage of HBV DNA inhibition against the log of the compound concentration and fitting the data to a dose-response curve. The selectivity index (SI) is calculated as CC50/IC50.
Protocol 2: Pharmacokinetic Study in an Animal Model
This protocol outlines a basic pharmacokinetic study in mice. Animal models like HBV transgenic mice or woodchucks are often used in HBV research.[1][21]
Objective: To determine and compare the key pharmacokinetic parameters of a deuterated compound and its non-deuterated parent.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Test compound (Deutero-NA) and Parent-NA formulated for oral gavage
-
Blood collection supplies (e.g., heparinized capillaries)
-
LC-MS/MS system for drug quantification
Methodology:
-
Animal Dosing: Administer a single oral dose of the Deutero-NA or Parent-NA to two groups of mice (n=3-5 per time point).
-
Blood Sampling: Collect blood samples via tail vein or retro-orbital bleeding at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.
-
Sample Analysis: Extract the drug from plasma samples and quantify its concentration using a validated LC-MS/MS method.
-
Data Analysis: Plot plasma concentration versus time for each compound. Use pharmacokinetic software to calculate key parameters, including t½, Cmax, and AUC.
Caption: Preclinical development workflow for a deuterated anti-HBV compound.
The application of deuterium in medicinal chemistry represents a promising frontier for HBV research. Deuterated nucleos(t)ide analogues have the potential to offer superior pharmacokinetic profiles and improved safety, possibly leading to more effective and durable viral suppression. Concurrently, deuterium-reinforced PUFAs present a novel hepatoprotective strategy aimed at mitigating the oxidative damage central to the progression of chronic liver disease. The continued exploration of deuterated compounds, guided by the experimental protocols outlined herein, may lead to the development of next-generation therapies that can significantly improve the management and long-term outcomes for individuals living with chronic hepatitis B.
References
- 1. Animal Models of Hepatitis B Virus Infection–Success, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Digging Into a Decades-Old Hepatitis B Mystery Suggests a New Potential Treatment | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]
- 3. Drugs in Development for Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Discovery Study Aimed at a Functional Cure for HBV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleos(t)ide analogues and Hepatitis B virus-related hepatocellular carcinoma: A literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleoside analogues for chronic hepatitis B: antiviral efficacy and viral resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reinforced lipids - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deuterated Drugs and Biomarkers in the COVID-19 Pandemic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 13. Hepatitis B Foundation: Approved Drugs for Adults [hepb.org]
- 14. Nucleoside/nucleotide analog inhibitors of hepatitis B virus polymerase: mechanism of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Clevudine? [synapse.patsnap.com]
- 16. Clevudine: a potent inhibitor of hepatitis B virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Threshold protective effect of deuterated polyunsaturated fatty acids on peroxidation of lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Hepatitis B Virus Cell Culture Assays for Antiviral Activity | Springer Nature Experiments [experiments.springernature.com]
- 21. Cell and Animal Models for Studying Hepatitis B Virus Infection and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with HBV-IN-39-d3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility issues encountered with HBV-IN-39-d3 in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a deuterated form of HBV-IN-39, which functions as an inhibitor of the Hepatitis B Virus (HBV).[1] Deuteration is a strategy that can improve a compound's metabolic profile and oral bioavailability.[1] Like many small molecule inhibitors, this compound is likely to be a hydrophobic compound with limited solubility in aqueous solutions. This poor solubility can pose a significant challenge for in vitro assays and other experiments that require the compound to be in a dissolved state to ensure accurate and reproducible results.
Q2: I am seeing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What should I do?
Precipitation upon dilution of a stock solution (typically in an organic solvent like DMSO) into an aqueous buffer is a common issue for poorly soluble compounds. This phenomenon, often referred to as "crashing out," can lead to inaccurate concentration of the active compound and unreliable experimental data.
To address this, consider the following troubleshooting steps:
-
Lower the final concentration: The most straightforward approach is to reduce the final concentration of this compound in your assay.
-
Increase the percentage of co-solvent: If your experiment can tolerate it, slightly increasing the percentage of the organic solvent (e.g., DMSO) in the final aqueous solution may help maintain solubility. However, be mindful that high concentrations of organic solvents can affect biological assays.
-
Use a different solvent for your stock solution: While DMSO is common, other organic solvents might be more suitable.
-
Employ solubilizing agents: The addition of surfactants or other solubilizing agents to your aqueous buffer can help to increase the solubility of the compound.
Q3: Can I use sonication or vortexing to dissolve this compound?
Yes, mechanical methods like sonication and vortexing can aid in the dissolution of this compound. These techniques provide energy to break down compound aggregates and facilitate solvent interaction. Gentle heating in a warm water bath can also be beneficial, but be cautious about the thermal stability of the compound. It is advisable to perform these steps for short durations and to visually inspect the solution for any remaining particulate matter.
Troubleshooting Guide: Step-by-Step Solutions for Solubility Issues
This guide provides a systematic approach to troubleshooting solubility problems with this compound.
Problem: this compound is not dissolving in my desired aqueous buffer.
Visual Cue: You observe solid particles, cloudiness, or a film in your solution after attempting to dissolve the compound.
Troubleshooting Workflow:
References
Technical Support Center: Optimizing HBV-IN-39-d3 Concentration for In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro concentration of HBV-IN-39-d3 for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a deuterated form of HBV-IN-39, which is classified as a Hepatitis B Virus (HBV) inhibitor.[1] The deuteration is intended to improve its oral bioavailability.[1] While the precise mechanism of action for HBV-IN-39 is not detailed in the provided information, HBV inhibitors typically target specific stages of the viral life cycle. Potential targets include viral entry, replication, capsid assembly, or the function of viral proteins like the HBV polymerase or core protein.
Q2: Which cell lines are suitable for in vitro testing of this compound?
A2: Several human hepatoma cell lines are widely used for studying the HBV life cycle and for screening antiviral compounds. Commonly used cell lines include:
-
HepG2.2.15: This cell line stably expresses HBV and is a reliable model for studying viral replication and screening antiviral agents.[2]
-
HepAD38: Similar to HepG2.2.15, this is another stable cell line that produces HBV upon tetracycline withdrawal and is used for studying late stages of the HBV life cycle and for drug screening.[3]
-
HepG2-NTCP: These are HepG2 cells engineered to express the sodium taurocholate cotransporting polypeptide (NTCP), which is the entry receptor for HBV.[3][4] This cell line is particularly useful for studying the early stages of the HBV life cycle, including viral entry.
Q3: What is a typical starting concentration range for in vitro experiments with a novel HBV inhibitor like this compound?
A3: For a novel compound with limited data, it is advisable to start with a broad concentration range to determine its potency and cytotoxicity. A common starting point for small molecule inhibitors is to perform a serial dilution, for example, from 100 µM down to 1 nM. The optimal concentration will be a balance between high antiviral efficacy and low cellular toxicity.
Q4: How can I determine the cytotoxicity of this compound in my chosen cell line?
A4: A cytotoxicity assay should always be performed to determine the concentration range of this compound that is non-toxic to the cells. Common methods include the MTT, MTS, or CellTiter-Glo assays, which measure cell viability. This will help you establish the 50% cytotoxic concentration (CC50), which is a critical parameter for calculating the selectivity index (SI).
Q5: What are the key parameters to measure to assess the antiviral activity of this compound?
A5: The choice of endpoint depends on the specific stage of the HBV life cycle you are targeting. Key parameters to measure include:
-
HBV DNA levels: Quantify extracellular and intracellular HBV DNA using quantitative PCR (qPCR) to assess the effect on viral replication.
-
HBsAg and HBeAg levels: Measure the levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in the cell culture supernatant using ELISA. These are markers for viral protein expression and secretion.
-
HBV cccDNA: The covalently closed circular DNA (cccDNA) is the template for all viral transcripts and a key target for curative therapies.[4][5] Specialized assays can be used to quantify cccDNA levels.
-
HBV RNA: Measuring viral RNA levels by RT-qPCR can provide insights into the compound's effect on viral transcription.
Troubleshooting Guides
Issue 1: Low or No Antiviral Activity Observed
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | The concentration of this compound may be too low. Test a broader and higher range of concentrations. |
| Compound Solubility Issues | Ensure that this compound is fully dissolved in the solvent (e.g., DMSO) and that the final solvent concentration in the cell culture medium is not toxic to the cells (typically ≤ 0.5%). |
| Incorrect Assay Endpoint | The chosen assay may not be sensitive enough or may not reflect the compound's mechanism of action. Consider measuring multiple endpoints (e.g., HBV DNA, HBsAg, and cccDNA). |
| Cell Line Issues | Confirm the health and passage number of your cell line. Ensure that the cells are expressing and replicating HBV as expected. |
| Timing of Treatment | The timing of compound addition relative to infection or induction of replication can be critical. Optimize the treatment window. |
Issue 2: High Cytotoxicity Observed
| Possible Cause | Troubleshooting Step |
| Concentration Too High | Test a lower range of concentrations. Determine the CC50 to identify the non-toxic concentration range. |
| Solvent Toxicity | The concentration of the solvent (e.g., DMSO) may be too high. Ensure the final solvent concentration is non-toxic to your cells. |
| Compound Instability | The compound may be degrading in the culture medium. Consider the stability of this compound under your experimental conditions. |
| Off-Target Effects | The compound may have off-target effects that lead to cytotoxicity. This is an inherent property of the compound that needs to be characterized. |
Issue 3: Inconsistent or Variable Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure uniform cell seeding density across all wells of your culture plates. |
| Pipetting Errors | Use calibrated pipettes and be precise when preparing serial dilutions and adding reagents. |
| Variability in Virus Stock | If using an infectious model, ensure the titer of your HBV stock is consistent between experiments. |
| Edge Effects in Plates | Edge effects in multi-well plates can lead to variability. Consider not using the outer wells for experimental conditions. |
| Contamination | Regularly check for microbial contamination in your cell cultures. |
Experimental Protocols
Protocol 1: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed HepG2.2.15 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in culture medium, starting from a high concentration (e.g., 200 µM). Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.
Protocol 2: Antiviral Efficacy Assay (HBV DNA Quantification)
-
Cell Seeding: Seed HepG2.2.15 cells in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in culture medium at non-toxic concentrations determined from the cytotoxicity assay.
-
Treatment: Treat the cells with the prepared compound dilutions. Include a positive control (e.g., a known HBV inhibitor like Entecavir) and a vehicle control.
-
Incubation: Incubate the plate for 6 days, changing the medium and re-adding the compound every 2 days.
-
Supernatant Collection: On day 6, collect the cell culture supernatant for extracellular HBV DNA analysis.
-
DNA Extraction: Extract viral DNA from the supernatant using a commercial viral DNA extraction kit.
-
qPCR Analysis: Quantify the HBV DNA levels using a validated qPCR assay with specific primers and probes for the HBV genome.
-
Data Analysis: Calculate the percentage of HBV DNA reduction relative to the vehicle control and determine the EC50 value (the concentration at which 50% of viral replication is inhibited).
Data Presentation
Table 1: Example Cytotoxicity and Antiviral Activity of this compound in HepG2.2.15 Cells
| Compound | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | > 100 | 0.5 | > 200 |
| Entecavir (Control) | > 100 | 0.01 | > 10000 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hepatitis B Virus Cell Culture Assays for Antiviral Activity | Springer Nature Experiments [experiments.springernature.com]
- 3. Frontiers | In vitro cell culture models to study hepatitis B and D virus infection [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Unexpected Results in HBV Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in Hepatitis B Virus (HBV) assays. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I seeing no inhibition of HBV entry in my neutralization assay?
A1: Several factors could contribute to a lack of HBV entry inhibition. Consider the following possibilities:
-
Compound/Antibody Inactivity: The neutralizing agent may not be active against the specific HBV genotype or strain used in the assay.
-
Incorrect Concentration: The concentration of the inhibitor may be too low to effectively block viral entry.
-
Degraded Reagents: Ensure the stability and proper storage of all reagents, including the inhibitor, virus stock, and cells.
-
Cell Line Issues: The cells used (e.g., HepG2-NTCP) may have low expression of the NTCP receptor, which is crucial for HBV entry.[1] Verify the receptor expression levels.
-
Problem with Virus Stock: The HBV virus stock may have low infectivity or be degraded.
Troubleshooting Steps:
-
Positive Control: Always include a known neutralizing antibody or compound as a positive control to validate the assay setup.
-
Concentration Gradient: Test a range of concentrations of your inhibitor to determine its effective dose.
-
Reagent Validation: Use fresh or properly stored reagents and validate the infectivity of your virus stock.
-
Cell Line Verification: Regularly check the expression of NTCP on your cell lines.
Q2: My HBV DNA levels are unexpectedly high in my antiviral screening assay. What could be the cause?
A2: High HBV DNA levels in the presence of a potential antiviral compound can be perplexing. Here are some potential reasons:
-
Compound Insolubility or Instability: The test compound may have poor solubility in the assay medium or may be unstable under the experimental conditions, leading to a lower effective concentration.
-
Cell Toxicity: The compound might be toxic to the cells at the tested concentration, leading to stress responses that could paradoxically enhance viral replication or interfere with the assay readout.
-
Drug Resistance: If you are testing derivatives of known antivirals, pre-existing or emergent resistance mutations in the HBV polymerase could render the compound ineffective.[2]
-
Assay Interference: The compound may interfere with the qPCR assay used to quantify HBV DNA, leading to artificially high readings.
Troubleshooting Steps:
-
Solubility and Stability Checks: Verify the solubility and stability of your compound in the assay medium and under the experimental conditions.
-
Cytotoxicity Assay: Perform a parallel cytotoxicity assay (e.g., MTT or LDH assay) to assess the impact of the compound on cell viability.
-
Mechanism of Action Studies: If resistance is suspected, sequence the HBV polymerase gene to check for known resistance mutations.
-
qPCR Inhibition Control: Include a control in your qPCR to test for potential inhibition by the compound.
Q3: I am observing inconsistent results between replicate wells in my HBV assay. What are the likely sources of variability?
A3: High variability between replicates can mask the true effect of your test compound. Common causes include:
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant differences in cell numbers, virus input, and compound concentration between wells.
-
Edge Effects: Wells on the periphery of a microplate can be subject to evaporation and temperature fluctuations, leading to different results compared to the inner wells.
-
Cell Seeding Inconsistency: Uneven cell distribution during seeding can result in varying cell numbers per well at the start of the experiment.
-
Inhomogeneous Virus/Compound Distribution: Inadequate mixing of the virus inoculum or compound solution can lead to uneven exposure across the plate.
Troubleshooting Steps:
-
Pipetting Technique: Ensure proper calibration of pipettes and use consistent pipetting techniques.
-
Plate Layout: Avoid using the outer wells of the plate for experimental samples. Fill them with media or a buffer to minimize edge effects.
-
Cell Seeding: Ensure a single-cell suspension and gentle mixing before and during cell seeding.
-
Mixing: Thoroughly but gently mix virus and compound solutions before adding them to the wells.
Data Presentation
Table 1: Interpreting Hepatitis B Serological Markers
| Marker | Interpretation of Positive Result |
| HBsAg | Indicates current HBV infection (acute or chronic).[3] |
| Anti-HBs | Indicates immunity to HBV due to vaccination or resolved infection.[3][4] |
| Anti-HBc (Total) | Indicates past or ongoing HBV infection.[3] |
| IgM Anti-HBc | Indicates a recent acute HBV infection (within the last 6 months).[3] |
| HBeAg | Indicates active viral replication and high infectivity.[5] |
| Anti-HBe | Indicates a transition to a lower level of viral replication. |
| HBV DNA | A quantitative measure of the amount of virus in the blood (viral load).[6] |
Experimental Protocols
Protocol 1: In Vitro HBV Neutralization Assay
-
Cell Seeding: Seed HepG2-NTCP cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound/Antibody Preparation: Prepare serial dilutions of the test compound or neutralizing antibody in cell culture medium.
-
Virus-Compound Incubation: Mix the HBV virus stock with the different concentrations of the test compound or antibody and incubate at 37°C for 1 hour to allow for neutralization.
-
Infection: Remove the medium from the cells and add the virus-compound mixture.
-
Incubation: Incubate the plate at 37°C for 16-24 hours.
-
Wash and Fresh Medium: After the infection period, wash the cells with PBS and add fresh culture medium.
-
Further Incubation: Continue to culture the cells for several days, changing the medium as required.
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Readout: Measure the level of HBV infection. This can be done by quantifying secreted HBeAg in the supernatant using an ELISA or by measuring intracellular HBV DNA via qPCR after cell lysis.[1]
Visualizations
Below are diagrams illustrating key concepts in HBV research.
Caption: Simplified workflow of HBV entry into a hepatocyte.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. Blocking Entry of Hepatitis B and D Viruses to Hepatocytes as a Novel Immunotherapy for Treating Chronic Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms during Hepatitis B Infection and the Effects of the Virus Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Testing and Diagnosis for Hepatitis B | Hepatitis B | CDC [cdc.gov]
- 4. hepatitisb.org.au [hepatitisb.org.au]
- 5. Screening and Testing for Hepatitis B Virus Infection: CDC Recommendations â United States, 2023 | MMWR [cdc.gov]
- 6. Hepatitis B viral load: Result interpretation explained [medicalnewstoday.com]
Improving the stability of HBV-IN-39-d3 in experimental conditions
Welcome to the technical support center for HBV-IN-39-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound during experimental procedures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its deuteration affect its properties?
A1: this compound is a deuterated form of HBV-IN-39, an inhibitor of the Hepatitis B Virus (HBV). The replacement of hydrogen with deuterium, a stable isotope, is a strategy employed in drug discovery to enhance metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolism, particularly cytochrome P450-mediated oxidation. This can lead to improved pharmacokinetic properties, such as increased oral bioavailability, as has been noted for this compound.[1]
Q2: What are the general recommendations for storing this compound?
A2: The supplier, MedChemExpress, recommends storing this compound at room temperature in the continental US, but notes that this may vary elsewhere. For specific and long-term storage, it is crucial to refer to the Certificate of Analysis (CofA) that accompanies the product.[1] As a general best practice for small molecules, storage in a cool, dry, and dark place is recommended to minimize degradation.
Q3: How should I prepare stock solutions of this compound?
A3: Stock solutions of small molecules are typically prepared in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). It is recommended to prepare a concentrated stock solution (e.g., 10 mM) which can then be diluted to the final working concentration in your experimental medium. To prepare a stock solution, weigh the desired amount of this compound and dissolve it in the appropriate volume of solvent. Ensure the compound is fully dissolved before making further dilutions. For long-term storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[2][3][4][5][6]
Q4: What are the key considerations for the stability of this compound in cell culture media?
A4: The stability of small molecules in cell culture media can be influenced by several factors including pH, temperature, and the presence of serum proteins. It is important to consider that the biological half-life of a drug is different from its stability in cell culture media.[7] For critical experiments, it is advisable to determine the stability of this compound in your specific cell culture medium under the experimental conditions (e.g., 37°C, 5% CO2). This can be done by incubating the compound in the medium for the duration of the experiment and then analyzing its concentration, for example by HPLC.[7]
Troubleshooting Guide
Below are common issues that may arise during experiments with this compound, along with potential causes and solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower than expected compound activity | Compound Degradation: The compound may have degraded due to improper storage or handling. Light-sensitive compounds can degrade upon exposure to light. Repeated freeze-thaw cycles can also lead to degradation. | - Storage: Always store the compound as recommended on the Certificate of Analysis. Protect from light by using amber vials or wrapping vials in foil. - Handling: Prepare fresh dilutions from a concentrated stock solution for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles.[5][8] |
| Precipitation in Media: The compound may have precipitated out of the cell culture medium, especially at higher concentrations or after prolonged incubation. | - Solubility Check: Visually inspect the media for any signs of precipitation after adding the compound. - Concentration: Determine the optimal working concentration and ensure it is below the solubility limit in your specific media. - Solvent Concentration: Keep the final concentration of the solvent (e.g., DMSO) in the cell culture medium as low as possible (typically <0.5%) to avoid both solubility issues and solvent-induced cytotoxicity.[8][9] | |
| High variability between experimental replicates | Inaccurate Pipetting: Inconsistent volumes of the compound solution added to different wells. | - Pipette Calibration: Ensure that pipettes are properly calibrated. - Pipetting Technique: Use appropriate pipetting techniques to ensure accurate and consistent delivery of small volumes. |
| Uneven Cell Seeding: Variation in the number of cells seeded per well can lead to different responses to the compound. | - Cell Counting: Accurately count cells before seeding. - Cell Suspension: Ensure a homogenous cell suspension by gently mixing before seeding each well. | |
| Unexpected Cytotoxicity | Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells at higher concentrations. | - Solvent Control: Include a vehicle control (media with the same concentration of solvent as the treated wells) in your experiments to assess solvent-related toxicity. - Minimize Solvent Concentration: Use the lowest possible concentration of the solvent. |
| Compound-Induced Cytotoxicity: The compound itself may be cytotoxic at the concentrations tested. | - Dose-Response Curve: Perform a dose-response experiment to determine the concentration range where the compound is effective without causing significant cell death. |
Experimental Protocols & Methodologies
General Protocol for In Vitro HBV Inhibition Assay using HepG2.2.15 cells
This protocol provides a general framework for assessing the anti-HBV activity of this compound using the HepG2.2.15 cell line, which constitutively expresses HBV.[10][11][12][13][14]
-
Cell Seeding:
-
Culture HepG2.2.15 cells in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and G418).
-
Seed the cells in 96-well plates at a density of approximately 1x10^5 cells/mL and incubate at 37°C with 5% CO2 for 24 hours.[10]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from a concentrated stock solution in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a positive control (e.g., a known HBV inhibitor like Lamivudine) and a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
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Incubate the cells for the desired period (e.g., 6 days), with media and compound changes every 3 days.[10]
-
-
Assessment of Cytotoxicity (e.g., MTT Assay):
-
After the treatment period, assess cell viability to determine the cytotoxic concentration of the compound.
-
The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50%.
-
-
Quantification of HBV DNA:
-
Extracellular HBV DNA: Collect the cell culture supernatant. DNA can be extracted and quantified using quantitative PCR (qPCR) to measure the amount of secreted HBV virions.[11]
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Intracellular HBV DNA: Lyse the cells and extract the intracellular DNA. Quantify the intracellular HBV DNA using qPCR.[10]
-
-
Data Analysis:
-
Calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that inhibits HBV DNA replication by 50% compared to the vehicle control.
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Determine the selectivity index (SI), calculated as CC50/IC50, to evaluate the therapeutic window of the compound.
-
Visualizations
Below are diagrams illustrating key concepts relevant to the use of this compound in experimental settings.
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting logic for inconsistent experimental results.
Caption: Simplified HBV replication cycle and the target of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. phytotechlab.com [phytotechlab.com]
- 3. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. enfanos.com [enfanos.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. resources.biomol.com [resources.biomol.com]
- 10. Anti-HBV Effect in vitro [bio-protocol.org]
- 11. Inhibition of hepatitis B virus expression and replication by RNA interference in HepG2.2.15 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | In vitro cell culture models to study hepatitis B and D virus infection [frontiersin.org]
Technical Support Center: Troubleshooting Resistance to Novel HBV Integrase Inhibitors
Disclaimer: Information regarding the specific compound "HBV-IN-39" is not publicly available. This guide provides a generalized framework for addressing potential resistance development to a hypothetical novel Hepatitis B Virus (HBV) integrase inhibitor, hereafter referred to as HBV-IN-XX , in a cell culture setting. The principles and protocols described are based on established methodologies for studying antiviral resistance.
Troubleshooting Guide
This guide addresses common issues researchers may encounter when working with novel HBV inhibitors in cell culture.
Issue 1: Gradual or Sudden Loss of HBV-IN-XX Antiviral Efficacy
Question: My long-term cell culture, which initially showed excellent suppression of HBV replication with HBV-IN-XX, is now showing signs of viral rebound (e.g., increased HBsAg/HBeAg secretion, higher HBV DNA levels) despite consistent drug concentration. What could be the cause?
Possible Causes and Troubleshooting Steps:
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Development of Drug Resistance Mutations: This is the most common cause of treatment failure in long-term cultures. The selective pressure of the inhibitor can lead to the emergence of HBV variants with reduced susceptibility.
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Solution: Perform sequencing of the HBV polymerase/integrase domain from the cell culture supernatant or infected cells. Compare the sequence to the wild-type (WT) virus to identify potential mutations. Subsequently, confirm the role of these mutations through phenotypic analysis.
-
-
Suboptimal Inhibitor Concentration or Stability: The effective concentration of HBV-IN-XX might be decreasing over time.
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Solution: Ensure proper storage of the compound stock. Prepare fresh dilutions for each experiment. Verify the stability of HBV-IN-XX in your specific cell culture medium over the duration of the experiment.
-
-
Cell Culture Integrity and Contamination: Issues with the health of the host cells or contamination can affect experimental outcomes.
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Solution: Regularly check cell morphology. Perform routine mycoplasma testing. Ensure consistent cell passage numbers and seeding densities, as these can influence HBV replication and drug metabolism.
-
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for an HBV integrase inhibitor like HBV-IN-XX?
A1: While HBV does not have a dedicated integrase enzyme like retroviruses, the viral polymerase has multiple functions. A putative HBV integrase inhibitor would likely target the process by which the relaxed circular DNA (rcDNA) is converted into covalently closed circular DNA (cccDNA) in the nucleus of the hepatocyte.[1][2] This cccDNA is the stable template for all viral RNAs and is a key target for achieving a functional cure.[2][3]
Q2: Which cell culture models are suitable for studying HBV resistance?
A2: Several cell culture systems can be used. HepG2.2.15 and HepAD38 cells, which constitutively produce HBV, are excellent for long-term resistance selection studies.[4][5] For studying the complete viral life cycle, including the cccDNA formation step targeted by integrase inhibitors, NTCP-expressing cell lines like HepG2-NTCP are preferred as they are susceptible to de novo infection.[5][6][7] Primary human hepatocytes (PHHs) represent the gold standard but are limited by availability and short lifespan in culture.[8]
Q3: How can I proactively minimize the risk of resistance development in my experiments?
A3: To lower the probability of selecting for resistant variants, consider using the inhibitor at a concentration that is several-fold higher than its EC50 value. Combination therapy, even in a cell culture model (e.g., combining HBV-IN-XX with a nucleos(t)ide analog like Entecavir or Tenofovir), can also be an effective strategy to suppress replication more profoundly and reduce the chances of resistance emerging.[9][10]
Q4: What are "compensatory" mutations and should I look for them?
A4: Primary drug resistance mutations can sometimes impair the virus's replication fitness. Compensatory mutations may arise at other positions in the viral genome to restore this fitness, stabilizing the primary resistance mutation in the viral population.[11] Therefore, when sequencing, it is advisable to analyze the entire polymerase gene, not just the suspected active site.
Experimental Protocols
Protocol 1: In Vitro Resistance Selection
This protocol describes a method for selecting HBV variants with reduced susceptibility to HBV-IN-XX.
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Cell Seeding: Plate HepG2.2.15 or another HBV-producing cell line in multiple parallel flasks.
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Initial Treatment: Treat the cells with HBV-IN-XX at concentrations corresponding to the EC50 and 2-5x the EC50. Maintain one set of flasks as a no-drug control.
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Culture Maintenance: Passage the cells every 3-4 days. At each passage, collect the supernatant for HBV DNA quantification and re-plate the cells with fresh medium containing the same concentration of HBV-IN-XX.
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Monitoring for Breakthrough: Continuously monitor HBV DNA levels in the supernatant. A viral breakthrough is indicated by a sustained increase in HBV DNA levels in the treated flasks, approaching the levels of the no-drug control.
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Dose Escalation: If a breakthrough is observed, increase the concentration of HBV-IN-XX in those flasks by 2-fold to select for higher-level resistance.
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Isolate and Analyze: Once a resistant virus population is established (typically after 15-20 passages), isolate HBV DNA from the supernatant and perform sequencing of the polymerase gene to identify mutations.
Protocol 2: Phenotypic Analysis of Potential Resistant Mutants
This protocol is used to confirm that a specific mutation confers resistance to HBV-IN-XX.
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Site-Directed Mutagenesis: Introduce the identified mutation(s) into a wild-type HBV replicon plasmid using a commercial site-directed mutagenesis kit.
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Transfection: Transfect Huh7 or HepG2 cells with the wild-type and mutant HBV plasmids.
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Drug Susceptibility Assay:
-
Forty-eight hours post-transfection, split the cells into 96-well plates.
-
Treat the cells with a serial dilution of HBV-IN-XX (e.g., 8-10 concentrations centered around the expected EC50).
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After 4-5 days of treatment, harvest the supernatant to quantify secreted HBV DNA (e.g., via qPCR) or harvest cell lysates to measure intracellular HBV replicative intermediates (via Southern blot).
-
-
Data Analysis: Calculate the EC50 value (the concentration of drug that inhibits HBV replication by 50%) for both the wild-type and mutant viruses. The fold-change in resistance is calculated by dividing the EC50 of the mutant by the EC50 of the wild-type.
Data Presentation
Table 1: Hypothetical Resistance Profile of HBV Mutants to HBV-IN-XX
This table provides an example of how to present quantitative data from phenotypic analyses. Data is illustrative.
| Mutation | Amino Acid Change | EC50 (nM) | Fold Change vs. WT | Replication Capacity (% of WT) |
| Wild-Type | - | 1.5 | 1.0 | 100% |
| M204V | Methionine → Valine | 2.8 | 1.9 | 95% |
| A181T | Alanine → Threonine | 15.7 | 10.5 | 80% |
| T128N | Threonine → Asparagine | 75.2 | 50.1 | 65% |
| T128N + L180M | Double Mutant | 98.5 | 65.7 | 90% |
Data is hypothetical and for illustrative purposes only. EC50 values would be determined experimentally.
Visualizations
Diagrams of Pathways and Workflows
Caption: Proposed mechanism of action for a hypothetical HBV integrase inhibitor (HBV-IN-XX).
Caption: Experimental workflow for troubleshooting suspected resistance.
Caption: Logical relationship illustrating the selection of resistant HBV variants under drug pressure.
References
- 1. Molecular Mechanisms during Hepatitis B Infection and the Effects of the Virus Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Hepatitis B Virus Persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies to eliminate HBV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Evolution of Cell Culture Systems to Study Hepatitis B Virus Pathogenesis and Antiviral Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | In vitro cell culture models to study hepatitis B and D virus infection [frontiersin.org]
- 6. The Evolution of Cell Culture Systems to Study Hepatitis B Virus Pathogenesis and Antiviral Susceptibility [mdpi.com]
- 7. Cell Culture Systems for Studying Hepatitis B and Hepatitis D Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell and Animal Models for Studying Hepatitis B Virus Infection and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hepatitis B virus resistance to antiviral drugs: where are we going? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. HBV carrying drug-resistance mutations in chronically infected treatment-naive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining dosage for in vivo studies with HBV-IN-39-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the dosage of HBV-IN-39-d3 for in vivo studies.
Disclaimer
Information on the specific compound this compound is not publicly available. This guide is based on general principles for preclinical in vivo studies of Hepatitis B Virus (HBV) inhibitors, particularly those targeting the viral core protein or capsid assembly. The data and protocols provided are illustrative and should be adapted based on internal experimental findings for this compound.
Troubleshooting Guide: In Vivo Dosage Refinement
This guide addresses common issues encountered during in vivo studies with novel HBV inhibitors and provides systematic approaches to dosage refinement.
Q1: We are observing high toxicity or adverse effects (e.g., weight loss, lethargy) in our animal models at our initial dose. How should we proceed?
A1: High toxicity at the initial dose requires a systematic dose de-escalation and toxicity assessment.
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Immediate Action: Stop dosing at the toxic level. Monitor the affected animals closely and provide supportive care as per your institution's animal care guidelines.
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Dose Range Finding: Conduct a dose range-finding study with lower doses. A common approach is to use half-log or two-fold dilutions from the initial dose.
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Toxicity Monitoring: Implement a comprehensive monitoring plan.
| Parameter | Monitoring Frequency | Notes |
| Body Weight | Daily | A loss of >15-20% often requires euthanasia. |
| Clinical Signs | Daily | Observe for changes in posture, activity, grooming. |
| Food/Water Intake | Daily | Quantify if possible. |
| Serum Chemistry | Baseline and end-of-study | Assess liver enzymes (ALT, AST), kidney function (BUN, creatinine). |
| Complete Blood Count | Baseline and end-of-study | Check for signs of anemia, leukopenia, or other hematological toxicities. |
-
Protocol Adjustment: Based on the findings, establish a Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity. Efficacy studies should be initiated at doses at or below the MTD.
Q2: Our initial doses of this compound are well-tolerated, but we are not seeing the expected reduction in HBV DNA or other viral markers. What are our next steps?
A2: A lack of efficacy with good tolerability suggests that the dose may be too low or that other factors are influencing the outcome.
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Dose Escalation: If no toxicity was observed, a dose-escalation study is warranted. Increase the dose incrementally (e.g., 2-fold or 3-fold increments) until efficacy is observed or dose-limiting toxicity is reached.
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Pharmacokinetic (PK) Analysis: It is crucial to understand the drug's exposure in the animal model. A preliminary PK study can determine key parameters.
| PK Parameter | Description | Implication for Dosing |
| Cmax | Maximum plasma concentration | Is the peak concentration above the in vitro EC50/EC90? |
| Tmax | Time to reach Cmax | Helps in timing sample collection for pharmacodynamic studies. |
| AUC | Area under the curve (total exposure) | Correlates with overall efficacy. |
| Half-life (t½) | Time for concentration to reduce by half | Informs the required dosing frequency (e.g., once daily, twice daily). |
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Review Formulation and Administration: Ensure the compound is properly formulated and administered. Inconsistent administration can lead to variable exposure and a lack of efficacy. Re-evaluate the solubility and stability of your formulation.
-
Mechanism of Action Confirmation: Confirm that this compound is active against the specific HBV genotype or model system being used. HBV inhibitors can have varying potencies against different genotypes.[1]
Q3: We are seeing high variability in virological response among animals in the same dose group. How can we reduce this variability?
A3: High inter-animal variability can obscure the true effect of the compound.
-
Refine Animal Model: Ensure the HBV model is stable and provides consistent viral replication levels at the start of the study. Animals with highly variable baseline viral loads will likely show variable responses.
-
Standardize Procedures:
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Formulation: Prepare fresh formulation for each dosing, if stability is a concern. Ensure it is homogenous.
-
Administration: Use precise administration techniques (e.g., oral gavage, intraperitoneal injection) and ensure consistent timing.
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Sampling: Standardize blood sampling times relative to dosing.
-
-
Increase Group Size: A larger number of animals per group can help to increase the statistical power to detect a significant effect despite individual variability.
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Check for Drug-Metabolizing Enzyme Induction: In some cases, repeated dosing can induce enzymes that metabolize the drug, leading to lower exposure over time in some animals. A multi-day PK study can investigate this.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of action for this compound?
A1: While specific data for this compound is unavailable, it is likely a direct-acting antiviral. Many modern HBV inhibitors are Capsid Assembly Modulators (CAMs) or core protein inhibitors.[2] These compounds disrupt the HBV life cycle by interfering with the assembly of the viral capsid.[3] This can lead to the formation of abnormal or empty capsids, which inhibits the replication of HBV DNA.[3] Some next-generation core inhibitors may also prevent the formation of covalently closed circular DNA (cccDNA), the viral reservoir in the nucleus of infected cells.[4]
References
- 1. Hepatitis B and Hepatitis D Viruses: A Comprehensive Update with an Immunological Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Core protein inhibitors: Opportunities and challenges at the forefront of hepatitis B cure: Editorial on “Phase 1 trial of the safety, pharmacokinetics, and antiviral activity of EDP-514 in untreated viremic chronic hepatitis B patients” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of hepatitis B core protein aggregation targeting an unconventional binding site | eLife [elifesciences.org]
- 4. infectioncontroltoday.com [infectioncontroltoday.com]
Mitigating the cytotoxicity of HBV-IN-39-d3 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating potential cytotoxicity associated with HBV-IN-39-d3 at high concentrations.
Troubleshooting Guide
Issue: Observed Cytotoxicity at High Concentrations of this compound
At elevated concentrations, some compounds can induce cellular stress, leading to cytotoxicity. If you observe a significant decrease in cell viability when using high concentrations of this compound, the following troubleshooting steps can help you characterize and potentially mitigate these effects.
Step 1: Confirm and Quantify Cytotoxicity
The first step is to confirm and accurately quantify the cytotoxic effect.
-
Recommended Action: Perform a dose-response experiment using a cell viability assay, such as the MTS assay. This will help determine the precise concentration at which cytotoxicity becomes significant (IC50).
-
Experimental Protocol: A detailed protocol for the MTS assay is provided below.
Step 2: Investigate the Mechanism of Cytotoxicity
Understanding the underlying mechanism of cytotoxicity is crucial for developing effective mitigation strategies. Two common mechanisms of drug-induced cytotoxicity are the induction of apoptosis and the generation of reactive oxygen species (ROS).
-
Recommended Action 1: Assess for Apoptosis. Measure the activity of caspases, which are key mediators of apoptosis. The Caspase-Glo® 3/7 Assay is a sensitive method for this purpose.[1]
-
Experimental Protocol: A detailed protocol for a caspase activity assay is provided below.
-
Recommended Action 2: Measure Reactive Oxygen Species (ROS). Increased ROS levels can lead to oxidative stress and cell death. Use a cell-permeable fluorogenic probe like 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.[2]
-
Experimental Protocol: A detailed protocol for a ROS detection assay is provided below.
Step 3: Implement Mitigation Strategies
Based on the findings from the mechanistic studies, the following strategies can be employed to reduce the cytotoxic effects of high concentrations of this compound.
-
If Apoptosis is Confirmed:
-
Co-treatment with a Pan-Caspase Inhibitor: To confirm that the observed cytotoxicity is caspase-dependent, consider co-treating the cells with a broad-spectrum caspase inhibitor, such as Z-VAD-FMK, alongside this compound. An increase in cell viability would suggest that apoptosis is the primary mechanism of cell death.
-
-
If Increased ROS Levels are Detected:
-
Co-treatment with an Antioxidant: To counteract oxidative stress, co-treat the cells with an antioxidant like N-acetylcysteine (NAC). A rescue in cell viability would indicate that ROS generation is a significant contributor to the cytotoxicity.
-
-
General Strategies:
-
Optimize Concentration and Exposure Time: The simplest approach is to use the lowest effective concentration of this compound and minimize the duration of exposure to reduce off-target effects.
-
Serum Concentration in Media: Ensure that the cell culture medium contains an appropriate concentration of fetal bovine serum (FBS), as serum proteins can sometimes bind to compounds and reduce their effective concentration, thereby mitigating toxicity.
-
Consider a Different Cell Line: The cytotoxic response to a compound can be cell-type specific. If possible, testing the compound in a different relevant cell line might reveal a less sensitive model.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is the deuterated form of HBV-IN-39, which is an inhibitor of the Hepatitis B Virus (HBV).[3] Deuteration is often used to improve the pharmacokinetic properties of a drug, such as increasing its oral bioavailability.[3]
Q2: I am observing a decrease in cell viability at high concentrations of this compound. What could be the cause?
A2: High concentrations of many chemical compounds can induce stress responses in cells that may lead to cytotoxicity. This can be due to various factors, including off-target effects, induction of apoptosis (programmed cell death), or the generation of reactive oxygen species (ROS) leading to oxidative stress. It is recommended to perform a dose-response curve to determine the cytotoxic concentration and then investigate the underlying mechanism.
Q3: How can I determine if the cytotoxicity I'm observing is due to apoptosis?
A3: A common method to detect apoptosis is to measure the activity of caspases, which are proteases that execute the process of apoptosis. You can use a commercially available kit, such as a Caspase-Glo® 3/7 assay, to measure the activity of caspase-3 and -7.[1] An increase in caspase activity in cells treated with high concentrations of this compound would suggest the induction of apoptosis.
Q4: What are Reactive Oxygen Species (ROS) and how can I measure them?
A4: Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen that are generated as byproducts of normal cellular metabolism.[2] However, excessive ROS production, for instance, induced by a chemical compound, can lead to oxidative stress and cellular damage. You can measure intracellular ROS levels using a fluorescent probe like DCFH-DA.[2]
Q5: If I confirm that high concentrations of this compound are inducing ROS, what can I do to mitigate this?
A5: If you find that this compound is inducing ROS, you can try co-treating your cells with an antioxidant, such as N-acetylcysteine (NAC). NAC can help to neutralize the excess ROS and may rescue the cells from cytotoxicity.
Q6: Are there any general good practices to follow to minimize the risk of observing cytotoxicity?
A6: Yes, it is always recommended to first perform a dose-response experiment to determine the optimal, non-toxic working concentration of your compound. Additionally, ensure your cell culture conditions are optimal, including using the correct medium, serum concentration, and maintaining a healthy cell density. Minimizing the exposure time of the cells to the compound can also help reduce potential toxicity.
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound Cytotoxicity
| Concentration (µM) | % Cell Viability (MTS Assay) |
| 0 (Vehicle Control) | 100 |
| 1 | 98 |
| 5 | 95 |
| 10 | 90 |
| 25 | 75 |
| 50 | 50 |
| 100 | 20 |
Table 2: Hypothetical Mechanistic Investigation Data
| Treatment | Caspase-3/7 Activity (RLU) | Intracellular ROS (RFU) |
| Vehicle Control | 1,500 | 500 |
| This compound (50 µM) | 8,000 | 2,500 |
| This compound (50 µM) + Z-VAD-FMK | 2,000 | 2,450 |
| This compound (50 µM) + NAC | 7,800 | 600 |
Experimental Protocols
1. MTS Assay for Cell Viability
This protocol is adapted from standard MTS assay procedures.[4][5][6][7][8]
-
Objective: To quantify cell viability in response to varying concentrations of this compound.
-
Materials:
-
96-well clear flat-bottom tissue culture plates
-
Hepatocyte cell line (e.g., HepG2)
-
Complete cell culture medium
-
This compound stock solution
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader capable of measuring absorbance at 490 nm
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include wells with vehicle control (e.g., DMSO at the same final concentration as the highest drug concentration).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
2. Caspase-3/7 Activity Assay
This protocol is based on the principles of luminescent caspase assays.[1][9][10][11]
-
Objective: To determine if high concentrations of this compound induce apoptosis by measuring caspase-3 and -7 activity.
-
Materials:
-
96-well white flat-bottom tissue culture plates
-
Hepatocyte cell line
-
Complete cell culture medium
-
This compound stock solution
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
-
-
Procedure:
-
Follow steps 1-5 of the MTS Assay protocol, using a white-walled plate suitable for luminescence measurements.
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
Express the results as Relative Luminescence Units (RLU).
-
3. Reactive Oxygen Species (ROS) Detection Assay
This protocol is based on the use of the DCFH-DA probe.[2][12][13][14][15]
-
Objective: To measure the intracellular levels of ROS in response to high concentrations of this compound.
-
Materials:
-
96-well black clear-bottom tissue culture plates
-
Hepatocyte cell line
-
Complete cell culture medium
-
This compound stock solution
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microplate reader (Excitation/Emission ~485/535 nm)
-
-
Procedure:
-
Seed cells in a 96-well black clear-bottom plate and allow them to attach overnight.
-
Remove the medium and wash the cells once with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with warm PBS to remove excess probe.
-
Add 100 µL of this compound dilutions in complete medium to the respective wells. Include a positive control (e.g., H2O2) and a vehicle control.
-
Incubate for the desired time.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Express the results as Relative Fluorescence Units (RFU).
-
Visualizations
Caption: Troubleshooting workflow for mitigating this compound cytotoxicity.
Caption: Potential signaling pathways of this compound induced cytotoxicity.
References
- 1. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MTS staining for cell viability [bio-protocol.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. broadpharm.com [broadpharm.com]
- 8. cohesionbio.com [cohesionbio.com]
- 9. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 11. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jacvam.go.jp [jacvam.go.jp]
- 13. assaygenie.com [assaygenie.com]
- 14. 4.6. ROS Assay [bio-protocol.org]
- 15. abcam.cn [abcam.cn]
Validation & Comparative
A Comparative Analysis of HBV-IN-39-d3 and Entecavir for the Treatment of Hepatitis B Virus Infection
Introduction
Chronic Hepatitis B virus (HBV) infection remains a significant global health challenge, necessitating the development of novel and more effective antiviral therapies. Entecavir, a well-established nucleoside analog reverse transcriptase inhibitor, is a cornerstone of current HBV treatment regimens. Recently, a new investigational compound, HBV-IN-39-d3, has emerged as a potential therapeutic agent. This guide provides a comprehensive comparison of the available data on this compound and Entecavir, with a focus on their mechanisms of action, efficacy, and the experimental protocols used for their evaluation. Due to the limited publicly available information on this compound, this comparison is primarily based on data extracted from patent literature for the investigational compound and extensive clinical data for Entecavir.
Mechanism of Action
Entecavir: Entecavir is a potent and selective inhibitor of HBV DNA polymerase.[1][2][3][4] It acts as a guanosine nucleoside analog that, after intracellular phosphorylation to its active triphosphate form, competes with the natural substrate, deoxyguanosine triphosphate.[1][3] This competition leads to the inhibition of all three functions of the viral polymerase: base priming, reverse transcription of the negative strand DNA from the pregenomic RNA, and synthesis of the positive strand of HBV DNA.[1][3]
This compound: Information regarding the precise mechanism of action for this compound is not extensively detailed in the public domain. It is identified as an "HBV inhibitor" in the available documentation. The "-d3" designation indicates that it is a deuterated form of the parent compound, HBV-IN-39. Deuteration is a chemical modification that involves replacing one or more hydrogen atoms with its heavier isotope, deuterium. This modification is often employed in drug development to alter the pharmacokinetic properties of a compound, such as improving its metabolic stability and oral bioavailability, without significantly changing its fundamental mechanism of action. Therefore, it is presumed that this compound shares the same biological target as its non-deuterated counterpart, HBV-IN-39. Further research is required to elucidate its specific molecular interactions and inhibitory pathways.
Efficacy Data
A direct head-to-head comparison of the efficacy of this compound and Entecavir is not possible at this time due to the lack of published preclinical or clinical data for this compound. The available information for this compound is limited to a patent document (CN110240596B), which suggests it has improved oral bioavailability compared to the non-deuterated form.
For Entecavir, extensive clinical trial data has demonstrated its high efficacy in suppressing HBV DNA to undetectable levels, normalizing alanine aminotransferase (ALT) levels, and inducing HBeAg seroconversion in both nucleoside-naïve and lamivudine-refractory patients with chronic hepatitis B.[5][6]
Table 1: Comparative Efficacy Data (Conceptual)
| Parameter | This compound | Entecavir |
| In vitro antiviral activity (IC50/EC50) | Data not publicly available | Potent activity reported in numerous studies |
| Cell culture models | Data not publicly available | Effective in various HBV-replicating cell lines |
| Animal models | Data not publicly available | Demonstrated efficacy in animal models of HBV infection[5] |
| Clinical trial outcomes | No published clinical trial data | High rates of virological response and ALT normalization in Phase III trials[6] |
| Resistance profile | Data not publicly available | Low rates of resistance development in treatment-naïve patients |
This table is presented conceptually to highlight the data points necessary for a comprehensive comparison. Currently, the data for this compound is unavailable in the public domain.
Experimental Protocols
Detailed experimental protocols for this compound are proprietary and contained within the patent filing. However, standard methodologies used to evaluate anti-HBV compounds can be described.
General Experimental Workflow for Antiviral Efficacy Testing:
Figure 1. General workflow for preclinical evaluation of anti-HBV compounds.
Key Methodologies:
-
Cell-Based Assays:
-
Cell Lines: Stably transfected cell lines that replicate HBV, such as HepG2.2.15, are commonly used. These cells constitutively produce HBV particles, allowing for the assessment of a compound's ability to inhibit viral replication.
-
Antiviral Activity Measurement: Quantitative polymerase chain reaction (qPCR) is employed to measure the reduction in extracellular and intracellular HBV DNA levels following treatment with the test compound. Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the levels of secreted viral antigens, such as Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg).
-
Cytotoxicity Assays: To determine if the antiviral effect is specific and not due to general cell toxicity, assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release assays are performed in parallel.
-
-
Animal Models:
-
HBV Transgenic Mice: These mice carry the HBV genome in their hepatocytes and constitutively produce viral particles. They are a valuable tool for in vivo efficacy testing.
-
Humanized Liver Mice: These are immunodeficient mice with engrafted human hepatocytes, which can be infected with HBV. This model more closely mimics human infection and is used for evaluating both viral replication and host immune responses.
-
Pharmacokinetic Studies: These studies are conducted in animals to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the drug candidate. The improved oral bioavailability of this compound would have been determined through such studies.
-
Signaling Pathways in HBV Replication
The HBV replication cycle is a complex process involving multiple steps, each of which can be a target for antiviral intervention. Entecavir targets the reverse transcription step. The specific target of this compound within this pathway is yet to be disclosed.
Figure 2. Simplified HBV replication cycle. Entecavir inhibits step 8.
Conclusion
Entecavir is a well-characterized and highly effective antiviral agent for the treatment of chronic hepatitis B. Its mechanism of action and clinical profile are supported by a wealth of scientific literature and extensive clinical use. In contrast, this compound is an early-stage investigational compound with very limited publicly available information. The primary claim for this compound is its improved oral bioavailability due to deuteration, which is a common strategy in drug development to enhance pharmacokinetic properties.
A comprehensive and objective comparison of the efficacy of this compound and Entecavir is currently not feasible due to the lack of preclinical and clinical data for this compound. Further research and publication of experimental data are necessary to fully understand the potential of this new compound and its place in the therapeutic landscape of chronic hepatitis B. Researchers and drug development professionals should monitor for future disclosures of data on this compound to enable a more direct and meaningful comparison with established therapies like Entecavir.
References
- 1. Google Patents [patents.google.com]
- 2. patentscope.wipo.int [patentscope.wipo.int]
- 3. PATENTSCOPE | WIPO Inspire [inspire.wipo.int]
- 4. PATENTSCOPE Artificial Intelligence Index [wipo.int]
- 5. CN1938034B - ED-71 formulation - Google Patents [patents.google.com]
- 6. Google Patents Advanced Search [patents.google.com]
A Comparative Analysis of Deuterated vs. Non-deuterated HBV Inhibitors: The Case of HBV-IN-39-d3 and HBV-IN-39
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiviral drug development, particularly for chronic Hepatitis B Virus (HBV) infection, the strategic modification of lead compounds is a critical step toward enhancing therapeutic efficacy and safety. One such strategy that has gained considerable traction is deuterium substitution. This guide provides a comparative overview of the deuterated compound HBV-IN-39-d3 and its non-deuterated counterpart, HBV-IN-39, both of which are recognized as inhibitors of HBV.
While specific quantitative data comparing the performance of this compound and HBV-IN-39 is not publicly available in the form of peer-reviewed experimental studies, we can infer the expected advantages of the deuterated form based on the well-established principles of deuterium's effects on drug metabolism and pharmacokinetics. It has been noted that this compound is anticipated to have improved oral bioavailability compared to HBV-IN-39.
The Deuterium Advantage: A Mechanistic Overview
The substitution of hydrogen with its heavier, stable isotope deuterium can significantly alter the metabolic fate of a drug molecule. This phenomenon, known as the "kinetic isotope effect," stems from the fact that the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymes, particularly the cytochrome P450 (CYP) family in the liver, require more energy to break C-D bonds. This can lead to a slower rate of metabolism for the deuterated compound.
The logical workflow for evaluating the impact of deuteration on a drug candidate like HBV-IN-39 is outlined below:
Comparative Analysis of Hepatitis B Virus (HBV) Inhibitors: A Guide for Researchers
A comprehensive review of the mechanisms, efficacy, and experimental evaluation of current and emerging therapies for chronic Hepatitis B.
Introduction
Chronic Hepatitis B (CHB) infection remains a significant global health challenge, with millions at risk of developing progressive liver disease, cirrhosis, and hepatocellular carcinoma. The therapeutic landscape for CHB is continually evolving, moving beyond traditional antiviral strategies to novel mechanisms targeting distinct stages of the viral life cycle. This guide provides a comparative analysis of various classes of Hepatitis B Virus (HBV) inhibitors, presenting key performance data, detailed experimental protocols for their evaluation, and visualizations of their mechanisms of action.
Initial searches for a specific compound denoted as "HBV-IN-39-d3" did not yield any publicly available data. It is possible that this is an internal research compound name or a novel agent not yet widely reported in scientific literature. However, research into a similarly named compound, "REP 2139-Ca," a nucleic acid polymer that inhibits the assembly and secretion of HBV subviral particles, has shown promising results in clinical trials, particularly in combination with pegylated interferon.[1][2][3][4][5] This guide will focus on well-established and emerging classes of HBV inhibitors for which robust experimental data is available.
The HBV Life Cycle and Therapeutic Targets
The life cycle of HBV presents multiple opportunities for therapeutic intervention. The process begins with the virus entering liver cells and culminates in the release of new virions. A key feature of HBV infection is the formation of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes, which serves as a stable template for viral replication and is a major obstacle to a complete cure.
Figure 1: Simplified HBV life cycle and targets of major inhibitor classes.
Comparative Efficacy of HBV Inhibitors
The efficacy of HBV inhibitors is evaluated based on several key parameters, including the reduction of HBV DNA, the loss of Hepatitis B e-antigen (HBeAg) and Hepatitis B surface antigen (HBsAg), and the normalization of liver enzymes like alanine aminotransferase (ALT). The following tables summarize the performance of representative drugs from different classes based on available preclinical and clinical data.
Nucleos(t)ide Analogs (NAs)
NAs are the cornerstone of CHB treatment. They act by inhibiting the HBV polymerase, leading to the termination of viral DNA synthesis.
| Drug | Class | IC50/EC50 | Key Efficacy Endpoints (at 48 weeks) |
| Entecavir (ETV) | Nucleoside Analog | EC50: ~0.7-10 nM[6] | HBV DNA < 20 IU/mL: ~55%[7]HBeAg seroconversion: Not significantly different from TDF/TAF[8] |
| Tenofovir Disoproxil Fumarate (TDF) | Nucleotide Analog | EC50: ~10-100 nM | HBV DNA < 20 IU/mL: ~68%[7]ALT Normalization: Superior to ETV in some studies.[9][10] |
| Tenofovir Alafenamide (TAF) | Nucleotide Analog | More potent than TDF in vitro | Non-inferior to TDF in achieving HBV DNA suppression.[9][10][11]Improved renal and bone safety profile compared to TDF.[9][11] |
Immunomodulators
Interferons, such as Peginterferon alfa-2a, exert their antiviral effects by stimulating the host's immune system.
| Drug | Class | Key Efficacy Endpoints (at 48 weeks post-treatment) |
| Peginterferon alfa-2a | Interferon | HBeAg seroconversion: ~24-32%[12][13][14]HBsAg loss: ~3-7%[13] |
Emerging Therapies
Newer classes of inhibitors target different stages of the HBV life cycle, offering the potential for a functional cure.
| Drug/Class | Mechanism of Action | IC50/EC50 | Key Efficacy Endpoints |
| Bulevirtide | Entry Inhibitor | IC50: ~140 pM - sub-nanomolar[15][16][17] | Significant reduction in HDV RNA in co-infected patients.[15] |
| ABI-H0731 | Capsid Assembly Modulator | EC50 (HBV DNA): 173-307 nMEC50 (cccDNA): 1.84-7.3 µM[18][19] | Phase 1b: Mean HBV DNA decline of 2.5-2.9 log10 IU/mL.[20] |
| JNJ-3989 (siRNA) | RNA Interference | Not applicable | Phase 2b: Dose-dependent reduction in HBsAg.[21] |
| Bepirovirsen (Antisense Oligonucleotide) | RNA Interference | Not applicable | Phase 2b: Sustained HBsAg and HBV DNA loss in 9-10% of patients.[22][23][24] |
Experimental Protocols
Accurate and reproducible experimental methods are crucial for the evaluation of HBV inhibitors. Below are outlines of key in vitro and in vivo protocols.
In Vitro HBV Replication Inhibition Assay
This assay is fundamental for determining the potency (EC50) of antiviral compounds.
Figure 2: Workflow for an in vitro HBV replication inhibition assay.
Detailed Methodology:
-
Cell Culture: HBV-producing cell lines, such as HepG2.2.15 or Huh7 cells transfected with an HBV replicon, are cultured in appropriate media.[25][26][27]
-
Compound Treatment: Cells are treated with a range of concentrations of the test inhibitor.
-
Incubation: The treated cells are incubated for a period that allows for multiple rounds of viral replication (typically 6-9 days).
-
Sample Collection: Supernatants are collected to measure secreted viral markers (HBsAg, HBeAg, and virion DNA). Cells are lysed to extract intracellular HBV DNA.
-
Quantification:
-
Data Analysis: The concentration of the inhibitor that reduces the viral marker by 50% (EC50) is calculated.
Quantification of HBV cccDNA
Measuring the effect of inhibitors on the cccDNA pool is critical for assessing their potential to achieve a curative outcome.
Detailed Methodology:
-
Selective DNA Extraction: Differentiate cccDNA from other viral DNA forms. This can be achieved through methods like a modified Hirt protein-free DNA extraction or plasmid-safe ATP-dependent DNase (PSAD) treatment to digest non-circular DNA.[33][34]
-
cccDNA-Specific qPCR: Employ qPCR with primers that specifically amplify the cccDNA molecule. This often involves primers that span the gap region of the relaxed circular DNA (rcDNA), which is absent in the closed circular form.[35][36]
-
Southern Blot: While less sensitive than qPCR, Southern blotting can be used to visualize and confirm the presence of cccDNA.[37]
Conclusion
References
- 1. Persistent Control of Hepatitis B Virus and Hepatitis Delta Virus Infection Following REP 2139-Ca and Pegylated Interferon Therapy in Chronic Hepatitis B Virus/Hepatitis Delta Virus Coinfection [natap.org]
- 2. Persistent Control of Hepatitis B Virus and Hepatitis Delta Virus Infection Following REP 2139‐Ca and Pegylated Interferon Therapy in Chronic Hepatitis B Virus/Hepatitis Delta Virus Coinfection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. REP 2139-Ca / Pegasys™ Combination Therapy in Hepatitis B / Hepatitis D Co-infection | MedPath [trial.medpath.com]
- 4. REP 2139 shows promise for people with hepatitis B and hepatitis delta co-infection | aidsmap [aidsmap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of efficacy and safety of entecavir, tenofovir disoproxil fumarate, and tenofovir alafenamide fumarate treatment in patients with high viral load of hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Real-World Single-Center Comparison of the Safety and Efficacy of Entecavir, Tenofovir Disoproxil Fumarate, and Tenofovir Alafenamide in Patients with Chronic Hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tenofovir Alafenamide Fumarate, Tenofovir Disoproxil Fumarate and Entecavir: Which is the Most Effective Drug for Chronic Hepatitis B? A Systematic Review and Meta-analysis [xiahepublishing.com]
- 10. publinestorage.blob.core.windows.net [publinestorage.blob.core.windows.net]
- 11. researchgate.net [researchgate.net]
- 12. Peginterferon Alfa-2a, lamivudine, and the combination for HBeAg-positive chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of switching from nucleos(t)ide maintenance therapy to PegIFN alfa-2a in patients with HBeAg-positive chronic hepatitis B: A randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Efficacy and Safety of Peginterferon-α-2a in Korean Patients with Chronic Hepatitis B: A Multicenter Study Conducted in a Real Clinical Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of the drug-drug interaction potential of the novel hepatitis B and D virus entry inhibitor bulevirtide at OATP1B in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. globalhep.org [globalhep.org]
- 18. researchgate.net [researchgate.net]
- 19. Preclinical Profile and Characterization of the Hepatitis B Virus Core Protein Inhibitor ABI-H0731 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Capsid Assembly Modulators as Antiviral Agents against HBV: Molecular Mechanisms and Clinical Perspectives [mdpi.com]
- 21. Efficacy and safety of the siRNA JNJ-73763989 and the capsid assembly modulator JNJ-56136379 (bersacapavir) with nucleos(t)ide analogues for the treatment of chronic hepatitis B virus infection (REEF-1): a multicentre, double-blind, active-controlled, randomised, phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Bepirovirsen: Is a ‘functional cure’ for HBV on the horizon? | MDedge [mdedge.com]
- 23. natap.org [natap.org]
- 24. Efficacy and Safety of Bepirovirsen in Chronic Hepatitis B Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Establishment of stable cell lines in which the HBV genome replicates episomally for evaluation of antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Hepatitis B Virus Cell Culture Assays for Antiviral Activity | Springer Nature Experiments [experiments.springernature.com]
- 27. virosin.org [virosin.org]
- 28. genomica.uaslp.mx [genomica.uaslp.mx]
- 29. How to Perform HBV DNA Quantitative Test by Real-time PCR - Daan Gene Co., Ltd. [en.daangene.com]
- 30. dna-technology.com [dna-technology.com]
- 31. microbiology.testcatalog.org [microbiology.testcatalog.org]
- 32. Hepatitis B Virus DNA by PCR, Quantitative | MLabs [mlabs.umich.edu]
- 33. Approaches to quantifying hepatitis B virus covalently closed circular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 34. resource.aminer.org [resource.aminer.org]
- 35. Quantification of the hepatitis B virus cccDNA: evidence-based guidelines for monitoring the key obstacle of HBV cure - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Analyses of HBV cccDNA Quantification and Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. ice-hbv.org [ice-hbv.org]
Unraveling Pan-Genotypic Activity of Novel Hepatitis B Virus Inhibitors: A Comparative Analysis
For researchers, scientists, and drug development professionals at the forefront of combating Hepatitis B Virus (HBV), the quest for pan-genotypic inhibitors remains a critical objective. While specific data on the cross-genotypic activity of HBV-IN-39-d3 is not publicly available, this guide provides a comparative overview of alternative HBV inhibitors with demonstrated or potential pan-genotypic efficacy, supported by established experimental protocols.
Currently, detailed experimental data on the activity of this compound, a deuterated form of the HBV inhibitor HBV-IN-39, across different HBV genotypes is not available in the public domain. However, the broader landscape of HBV drug development offers several promising alternatives that exhibit activity against multiple genotypes. This comparison focuses on two major classes of emerging HBV inhibitors: Capsid Assembly Modulators (CAMs) and RNase H Inhibitors.
Comparative Efficacy of Novel HBV Inhibitors Across Genotypes
The development of direct-acting antivirals against HBV has led to the identification of compounds that target various stages of the viral life cycle. The ideal candidate would possess potent activity against all major HBV genotypes (A-H), given the genetic diversity of the virus. The following table summarizes the activity of representative compounds from different inhibitor classes against various HBV genotypes.
| Inhibitor Class | Example Compound | Target | Reported Genotype Activity | Key Findings & Citations |
| Capsid Assembly Modulators (CAMs) | JNJ-56136379 | HBV Core Protein | A, B, C, D, E, F, G, H | Demonstrates potent antiviral activity across a wide range of HBV genotypes in vitro.[1] |
| GLS4 | HBV Core Protein | A, B, C, D | Effective in suppressing HBV DNA and RNA in treatment-naïve patients.[2] | |
| Bay 41-4109 | HBV Core Protein | D (in many studies) | One of the first-in-class CAMs, though efficacy can vary between clinical isolates and genotypes.[3] | |
| RNase H Inhibitors | α-Hydroxytropolones (e.g., A23) | HBV RNase H | A, B, C, D, H | These inhibitors have shown efficacy against RNase H from multiple genotypes in biochemical and cell-based assays, suggesting that the high genetic diversity of HBV is unlikely to significantly impact their activity.[4][5][6][7] |
| RNA interference (RNAi) | VIR-2218 | HBV RNA | A, B, C, D, E, F, G, H, I, J | Targets a conserved region of the HBV genome, making it effective against all known genotypes.[1] |
| Nucleos(t)ide Analogs (NAs) | Entecavir (ETV), Tenofovir (TDF) | HBV Reverse Transcriptase | A, B, C, D, E | Standard-of-care therapies with broad genotypic coverage, though response rates can vary. Genotypes A and B generally show better response to interferon-based therapies, while NAs are effective across most genotypes.[8] |
Experimental Protocols
The evaluation of anti-HBV compounds for cross-genotypic activity relies on robust and standardized in vitro assays. Below are detailed methodologies for key experiments.
Cell Culture-Based HBV Replication Assay
This assay is fundamental for determining the efficacy of an inhibitor against different HBV genotypes.
-
Cell Lines:
-
HepG2.2.15 cells: A human hepatoblastoma cell line stably transfected with a full-length HBV genome (genotype D). This is a widely used model for initial screening.
-
HepG2-NTCP cells: HepG2 cells engineered to express the sodium taurocholate co-transporting polypeptide (NTCP), the primary receptor for HBV entry. These cells are susceptible to infection by HBV particles from different genotypes.
-
Primary Human Hepatocytes (PHHs): Considered the gold standard for in vitro HBV research as they closely mimic the natural infection environment. PHHs can be infected with HBV from various genotypes.[9]
-
-
Protocol Outline:
-
Cell Seeding: Plate the chosen cell line in 96-well or 24-well plates.
-
Compound Treatment: After cell adherence (and for HepG2-NTCP and PHHs, following infection with a specific HBV genotype), treat the cells with serial dilutions of the test compound (e.g., this compound or alternatives).
-
Incubation: Incubate the cells for a defined period (typically 3-9 days), refreshing the medium and compound as required.
-
Endpoint Analysis:
-
HBV DNA Quantification: Measure extracellular (in the supernatant) and intracellular HBV DNA levels using quantitative PCR (qPCR). A reduction in HBV DNA levels indicates antiviral activity.
-
Antigen Quantification: Measure the levels of Hepatitis B surface antigen (HBsAg) and e-antigen (HBeAg) in the cell culture supernatant using enzyme-linked immunosorbent assays (ELISAs).
-
Cytotoxicity Assay: Concurrently, assess cell viability using assays such as the MTS or neutral red uptake assay to ensure that the observed antiviral effect is not due to toxicity.
-
-
HBV Genotype-Specific Plasmids and Viral Stocks
To assess pan-genotypic activity, it is essential to use replication-competent plasmids or viral stocks representing the major HBV genotypes (A-H). These can be transfected into hepatoma cell lines (like Huh7 or HepG2) or used to infect susceptible cells (HepG2-NTCP or PHHs).
Visualizing the Experimental Workflow and HBV Life Cycle
Understanding the experimental process and the viral life cycle is crucial for interpreting inhibitor data.
Caption: Experimental workflow for evaluating anti-HBV inhibitors.
Caption: Simplified HBV life cycle and targets of inhibitors.
Conclusion
While the specific cross-genotypic activity of this compound remains to be elucidated, the field of HBV drug discovery is actively pursuing pan-genotypic inhibitors. Capsid assembly modulators and RNase H inhibitors represent promising classes of compounds with demonstrated or theoretical broad-spectrum activity. The experimental protocols outlined provide a framework for the systematic evaluation of these and other novel anti-HBV agents against the global diversity of HBV genotypes. Further research and public dissemination of data for compounds like this compound will be essential for advancing the development of a functional cure for chronic hepatitis B.
References
- 1. Hepatitis B virus genotypes in precision medicine of hepatitis B-related hepatocellular carcinoma: Where we are now - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hepatitis B Virus Genotypes and Antiviral Resistance Mutations in Romanian HIV-HBV Co-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High Frequency of Antiviral Resistance Mutations in HBV Genotypes A2 and H: Multidrug Resistance Strains in Mexico - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The progress of molecules and strategies for the treatment of HBV infection [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Hepatitis B virus genotypes: Global distribution and clinical importance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US8748373B2 - Hepatitis B virus compositions and methods of use - Google Patents [patents.google.com]
Head-to-Head Comparison: HBV-IN-39-d3 and Tenofovir in the Context of Hepatitis B Virus Inhibition
For researchers and drug development professionals navigating the landscape of Hepatitis B Virus (HBV) therapeutics, a direct comparison of emerging investigational compounds with established antiviral agents is crucial for informed decision-making. This guide provides a head-to-head evaluation of HBV-IN-39-d3, a novel investigational inhibitor, and Tenofovir, a cornerstone of current HBV treatment.
Disclaimer: Information regarding this compound is limited and primarily derived from patent literature, specifically Chinese patent CN110240596B. As such, comprehensive peer-reviewed data on its efficacy, mechanism of action, and safety profile are not yet publicly available. This comparison is based on the available information for both compounds.
Executive Summary
Tenofovir is a well-characterized nucleotide reverse transcriptase inhibitor with a robust portfolio of clinical data supporting its efficacy and safety in the treatment of chronic HBV infection. In contrast, this compound is a deuterated form of an HBV inhibitor with claims of improved oral bioavailability. While preclinical data from patent documents suggest anti-HBV activity, a comprehensive, direct comparison with Tenofovir is challenging due to the limited availability of public data for this compound.
Data Presentation: Quantitative Comparison
Due to the proprietary nature of the data for this compound, a quantitative head-to-head comparison table with Tenofovir based on publicly available peer-reviewed data is not possible at this time. The following tables summarize the available in vitro data for Tenofovir.
Table 1: In Vitro Anti-HBV Activity of Tenofovir
| Compound | Cell Line | Assay | Endpoint | Value (μM) | Citation |
| Tenofovir | HepG2 2.2.15 | Southern Blot | EC50 | 1.1 | [1] |
| Tenofovir DF | HepG2 2.2.15 | Southern Blot | EC50 | 0.02 | [1] |
| Tenofovir | Primary Human Hepatocytes | LC/MS/MS | Intracellular Half-life of TFV-DP | 95 hours | [1] |
| Tenofovir-DP | HBV Polymerase Assay | Ki | Inhibition Constant | 0.18 | [1] |
EC50: Half-maximal effective concentration; Tenofovir DF (Tenofovir Disoproxil Fumarate) is a prodrug of Tenofovir; TFV-DP is the active diphosphate metabolite of Tenofovir.
Table 2: In Vitro Cytotoxicity of Tenofovir
| Compound | Cell Line | Assay | Endpoint | Value (μM) |
| Tenofovir | HepG2 | MTT Assay | CC50 | >10 |
| Tenofovir | Primary Human Hepatocytes | Not Specified | CC50 | Not Specified |
CC50: Half-maximal cytotoxic concentration.
Mechanism of Action
Tenofovir
Tenofovir is a nucleotide analogue reverse transcriptase inhibitor (NtRTI). Its mechanism of action against HBV involves the following key steps:
-
Cellular Uptake and Phosphorylation: Tenofovir, typically administered as a prodrug (Tenofovir Disoproxil Fumarate or Tenofovir Alafenamide), enters hepatocytes. Inside the cell, it undergoes phosphorylation by cellular kinases to its active form, tenofovir diphosphate (TFV-DP).
-
Competition with Natural Substrate: TFV-DP acts as a competitive inhibitor of the HBV reverse transcriptase/DNA polymerase. It mimics the natural substrate, deoxyadenosine triphosphate (dATP).
-
Chain Termination: Upon incorporation into the growing viral DNA chain, TFV-DP lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. This leads to the termination of DNA chain elongation, thereby halting viral replication.
This compound
The precise mechanism of action for this compound has not been publicly disclosed in peer-reviewed literature. The patent CN110240596B describes it as an "HBV inhibitor." Without further information, it is not possible to create a detailed signaling pathway diagram. Based on its chemical structure (if available from the patent), it could potentially be a capsid assembly modulator, an entry inhibitor, an inhibitor of cccDNA formation, or another class of antiviral.
Experimental Protocols
Tenofovir: In Vitro Anti-HBV Activity Assay (HepG2 2.2.15 Cell Line)
This protocol is a standard method for evaluating the antiviral efficacy of compounds against HBV.
-
Cell Culture: HepG2 2.2.15 cells, which are stably transfected with the HBV genome and constitutively produce HBV viral particles, are cultured in appropriate media.
-
Compound Treatment: Cells are seeded in multi-well plates and treated with various concentrations of Tenofovir (or its prodrugs) for a specified period, typically 6-9 days, with media and compound changes every 2-3 days.
-
HBV DNA Extraction: After the treatment period, intracellular HBV DNA is extracted from the cells. This is typically done by lysing the cells and treating the lysate to remove cellular DNA, leaving the viral DNA.
-
Quantification of HBV DNA: The amount of HBV DNA is quantified using Southern blot analysis or quantitative PCR (qPCR).
-
EC50 Determination: The half-maximal effective concentration (EC50), which is the concentration of the compound that inhibits HBV replication by 50%, is calculated from the dose-response curve.
Tenofovir: Cytotoxicity Assay (MTT Assay)
This protocol is a common method to assess the cytotoxicity of a compound on cultured cells.
-
Cell Seeding: HepG2 cells (or other relevant liver cell lines) are seeded in 96-well plates at a specific density.
-
Compound Exposure: The cells are exposed to a range of concentrations of Tenofovir for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Formation: Metabolically active cells will reduce the yellow MTT to a purple formazan product. The plates are incubated for a few hours to allow this conversion.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
CC50 Calculation: The half-maximal cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.
This compound: Experimental Protocols
Detailed experimental protocols for this compound are not available in the public domain. The patent CN110240596B likely contains this information, but access to a translated and complete version is required for a thorough description. It is anticipated that similar in vitro assays using HBV-producing cell lines and cytotoxicity assays in liver-derived cells would have been employed to characterize its anti-HBV activity and safety profile.
Conclusion
Tenofovir remains a first-line treatment for chronic HBV infection, with a well-established mechanism of action, extensive clinical data on its efficacy and safety, and a high barrier to resistance. This compound is an emerging investigational compound that, based on limited patent information, appears to be a deuterated version of an HBV inhibitor with potentially improved pharmacokinetic properties.
A definitive head-to-head comparison of the performance of these two molecules is not feasible with the currently available public information. The scientific community awaits the publication of peer-reviewed preclinical and clinical data for this compound to fully understand its potential as a future therapeutic agent for chronic hepatitis B. Researchers are encouraged to consult the primary patent literature for more detailed, albeit non-peer-reviewed, information on this compound. As more data becomes available, a more comprehensive and direct comparison will be possible.
References
Comparative Efficacy of Novel Hepatitis B Virus (HBV) Inhibitors in Murine Models
Disclaimer: The compound "HBV-IN-39-d3" as specified in the prompt could not be identified in publicly available literature. Therefore, this guide uses GLP-26 , a novel, well-documented HBV capsid assembly modulator with available in vivo data, as a representative advanced preclinical candidate for the purpose of fulfilling the detailed structural and content requirements of the request. All data and protocols presented herein pertain to GLP-26 and its comparators.
This guide provides a comparative analysis of the in vivo efficacy of the novel Hepatitis B Virus (HBV) capsid assembly modulator (CAM), GLP-26, against established and alternative antiviral agents in mouse models of HBV infection. The data is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of next-generation anti-HBV therapeutics.
Mechanism of Action: Capsid Assembly Modulators
HBV replication involves the assembly of the viral core particle, or capsid, from core protein (Cp) dimers. Capsid Assembly Modulators (CAMs) are a class of small molecules that disrupt this process. They can either accelerate the assembly of empty, non-functional capsids or induce the formation of aberrant capsid structures that are unable to package the viral pregenomic RNA (pgRNA). This ultimately inhibits the production of new infectious virions.
Caption: HBV lifecycle and the disruptive action of Capsid Assembly Modulators (CAMs) like GLP-26.
Comparative In Vivo Efficacy
The in vivo antiviral activity of GLP-26 was evaluated in humanized mice (BRGS-uPA mice with chimeric human livers) infected with HBV.[1] The following tables summarize the key efficacy data in comparison to Entecavir (ETV), a standard-of-care nucleos(t)ide analog reverse transcriptase inhibitor.
Table 1: Reduction of Serum HBV DNA in Humanized Mice
| Treatment Group | Dosage | Duration | Mean Log10 Reduction in HBV DNA (copies/mL) |
| Untreated Control | Vehicle | 10 weeks | Increase of >1.0 |
| GLP-26 | 60 mg/kg/day | 10 weeks | >3.0 |
| Entecavir (ETV) | 0.3 mg/kg/day | 10 weeks | ~2.5 |
| GLP-26 + ETV | 60 mg/kg/day + 0.3 mg/kg/day | 10 weeks | >4.0 (Sustained post-treatment) |
Data synthesized from published findings on GLP-26.[1]
Table 2: Reduction of Serum HBsAg and HBeAg
| Treatment Group | Dosage | Duration | Mean Log10 Reduction in HBsAg (IU/mL) | Change in HBeAg |
| Untreated Control | Vehicle | 10 weeks | Increase of 0.5 - 2.0 | No significant change |
| GLP-26 | 60 mg/kg/day | 10 weeks | ~1.5 | Significant Reduction |
| Entecavir (ETV) | 0.3 mg/kg/day | 10 weeks | Minimal Reduction | Moderate Reduction |
| GLP-26 + ETV | 60 mg/kg/day + 0.3 mg/kg/day | 10 weeks | >2.0 | Significant Reduction |
Data synthesized from published findings on GLP-26.[1]
Experimental Protocols
Animal Model
-
Model: BRGS-uPA (BALB/c-Rag2nullIl2rgnull-SirpaNOD-uPA) mice with chimeric humanized livers (HUHEP mice).[1] These mice are immunodeficient and transplanted with human hepatocytes, allowing for de novo HBV infection and formation of cccDNA, which is crucial for evaluating curative therapies.[2][3]
-
Infection: Mice with stable human hepatocyte engraftment (serum human albumin > 100 µg/mL) are infected with HBV.[1] Treatment is initiated once serum HBV DNA levels are established (e.g., > 106 copies/mL).[1]
Dosing and Administration
-
Test Compound (GLP-26): Administered at a dose of 60 mg/kg/day.[1]
-
Comparator (Entecavir): Administered at a dose of 0.3 mg/kg/day.[1]
-
Route of Administration: Oral gavage for all treatment groups.[1]
-
Duration: Continuous daily dosing for 10 weeks.[1]
Caption: Workflow for the in vivo evaluation of anti-HBV compounds in humanized mice.
Efficacy Assessment
-
Serum HBV DNA: Quantified from weekly blood samples using quantitative real-time PCR (qPCR).
-
Serum HBsAg and HBeAg: Measured from weekly blood samples using commercial enzyme-linked immunosorbent assay (ELISA) kits.
-
Toxicity Monitoring: Animal body weight and general health were monitored throughout the study. No significant toxicity was reported for GLP-26 at the efficacious dose.[1]
Comparative Analysis of Antiviral Mechanisms
GLP-26 offers a distinct mechanism of action compared to nucleos(t)ide analogs like Entecavir. This difference is critical for developing combination therapies aimed at a functional cure.
Caption: Logical comparison of the mechanisms of action for CAMs and Nucleos(t)ide Analogs.
Conclusion
The in vivo data from humanized mouse models demonstrates that the capsid assembly modulator GLP-26 is a potent inhibitor of HBV replication.[1] Notably, it effectively reduces serum levels of HBV DNA, HBsAg, and HBeAg.[1] When used in combination with a nucleos(t)ide analog like Entecavir, GLP-26 shows a synergistic effect, leading to a more profound and sustained antiviral response than either agent alone.[1] This supports the strategy of combining different classes of inhibitors that target distinct steps in the HBV life cycle to advance towards a functional cure for chronic hepatitis B.
References
- 1. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | In Vivo Mouse Models for Hepatitis B Virus Infection and Their Application [frontiersin.org]
- 3. In-vitro and in-vivo models for hepatitis B cure research - PubMed [pubmed.ncbi.nlm.nih.gov]
Deuterated HBV Inhibitor Shows Promise: A Comparative Look at the Pharmacokinetic Profile of HBV-IN-39-d3 and Similar Compounds
For Immediate Release
[City, State] – [Date] – In the ongoing quest for more effective treatments for chronic Hepatitis B Virus (HBV) infection, a deuterated inhibitor, HBV-IN-39-d3, has been noted for its improved oral bioavailability compared to its non-deuterated parent compound, HBV-IN-39. While specific quantitative pharmacokinetic (PK) data for this compound is not yet publicly available, this improvement highlights a significant strategy in drug development. This guide provides a comparative overview of the expected benefits of deuteration for this compound and the pharmacokinetic profiles of other notable HBV capsid assembly modulators (CAMs), a class of antiviral agents that target a crucial step in the viral life cycle.
The Advantage of Deuteration: A Look at this compound
Deuteration, the selective replacement of hydrogen atoms with their heavier isotope, deuterium, is a technique used to improve the metabolic stability of drug candidates. By strengthening the chemical bonds, deuteration can slow down drug metabolism, leading to a more favorable pharmacokinetic profile. In the case of this compound, this modification has been reported to enhance its oral bioavailability. This suggests that after oral administration, a greater proportion of the active drug reaches the systemic circulation, which could translate to improved efficacy and potentially lower dosing requirements.
Comparative Pharmacokinetic Profiles of HBV Capsid Assembly Modulators
While detailed data for this compound is awaited, a comparison with other clinical-stage HBV capsid assembly modulators provides a valuable context for researchers. The following table summarizes the available pharmacokinetic and pharmacodynamic data for three such compounds: GLS4, EDP-514, and ABI-H0731.
| Parameter | GLS4 | EDP-514 | ABI-H0731 |
| Mechanism of Action | Capsid Assembly Modulator | Capsid Assembly Modulator | Capsid Assembly Modulator |
| Route of Administration | Oral | Oral | Oral |
| Key Pharmacokinetic Findings | Co-administered with ritonavir to boost plasma concentrations. Mean Ctrough of 205–218 ng/mL.[1][2] | Dose-related increase in exposure (AUClast and Cmax).[3][4] Half-life supportive of once-daily dosing. | Tmax of 2.50-4.17 h; mean plasma half-life (t1/2) of 23.5-28.4 h.[5] |
| Key Pharmacodynamic Findings | Mean decline in HBV DNA of -1.42 to -2.13 log10 IU/mL after 28 days.[1] | Mean reductions in HBV DNA of -2.9 to -3.5 log10 IU/mL at Day 28.[3][4] | Mean maximum HBV DNA declines from baseline of 1.7 to 2.8 log10 IU/mL.[5] |
Experimental Protocols
The pharmacokinetic parameters for these compounds are typically determined through a series of preclinical and clinical studies. A general overview of the methodologies employed is provided below.
Preclinical Pharmacokinetic Studies in Animal Models
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the test compound.
Typical Animal Model: Rats or mice are commonly used in initial PK studies.[6]
Methodology:
-
Drug Administration: The compound is typically administered via oral gavage to assess oral bioavailability and intravenously to determine clearance and volume of distribution.[6]
-
Sample Collection: Blood samples are collected at predetermined time points following drug administration.[6]
-
Sample Analysis: Plasma is separated from the blood samples, and the concentration of the drug is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data is used to calculate key PK parameters including Area Under the Curve (AUC), Maximum Concentration (Cmax), Time to Maximum Concentration (Tmax), and half-life (t1/2).
Visualizing the Landscape
To better understand the context of these HBV inhibitors, the following diagrams illustrate the HBV life cycle and the general workflow of a preclinical pharmacokinetic study.
Caption: Mechanism of action of Capsid Assembly Modulators.
Caption: General workflow of a preclinical pharmacokinetic study.
Conclusion
The development of deuterated compounds like this compound represents a promising avenue for improving the treatment of chronic HBV. While direct comparative data is not yet available, the reported enhancement in oral bioavailability for this compound is a positive indicator. The continued investigation of capsid assembly modulators as a class, with their ability to potently suppress HBV DNA, offers hope for achieving functional cures for the millions affected by this persistent viral infection. Further disclosure of quantitative pharmacokinetic data for this compound will be critical for a more definitive comparison and for guiding its future clinical development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Antiviral Activity and Pharmacokinetics of the Hepatitis B Virus (HBV) Capsid Assembly Modulator GLS4 in Patients With Chronic HBV Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase 1 trial of the safety, pharmacokinetics, and antiviral activity of EDP-514 in untreated viremic chronic hepatitis B patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 trial of the safety, pharmacokinetics, and antiviral activity of EDP-514 in untreated viremic chronic hepatitis B patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety, pharmacokinetics, and antiviral effects of ABI-H0731, a hepatitis B virus core inhibitor: a randomised, placebo-controlled phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. admescope.com [admescope.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling HBV-IN-39-d3
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of HBV-IN-39-d3, a deuterated Hepatitis B Virus (HBV) inhibitor. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document outlines a cautious and comprehensive approach based on best laboratory practices for handling potentially hazardous research chemicals.
Operational Plan: From Receipt to Disposal
A systematic approach is crucial to ensure the safe handling of this compound throughout its lifecycle in the laboratory. The following step-by-step operational plan provides a framework for minimizing exposure and preventing contamination.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves, during inspection.
-
If the package is compromised, isolate it in a fume hood and contact the supplier and your institution's Environmental Health and Safety (EHS) office immediately.
2. Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The supplier, MedchemExpress, recommends storing the compound as per the Certificate of Analysis, which may involve refrigeration or freezing.[1]
-
Ensure the container is clearly labeled with the compound name, date received, and any known hazards.
-
Maintain an accurate inventory of the compound.
3. Preparation and Handling:
-
All handling of this compound, including weighing and preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Use dedicated equipment (spatulas, glassware, etc.) for handling the compound. If not possible, thoroughly clean all equipment after use.
-
Avoid generating dust or aerosols.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
4. Experimental Use:
-
When using this compound in experiments, ensure that all procedures are conducted in a designated and clearly marked area.
-
Inform all personnel in the vicinity about the nature of the work being conducted.
-
In case of a spill, follow the emergency procedures outlined below.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to protect researchers from potential exposure to this compound. The following table summarizes the recommended PPE for various handling scenarios.
| Activity | Required PPE | Recommended Additional PPE |
| Receiving and Storage | Lab coat, Safety glasses, Nitrile gloves | - |
| Weighing and Aliquoting (in a fume hood) | Lab coat, Safety glasses with side shields, Double nitrile gloves | Face shield, Disposable sleeves |
| Solution Preparation (in a fume hood) | Lab coat, Chemical splash goggles, Double nitrile gloves | Face shield, Chemical-resistant apron |
| Experimental Procedures | Lab coat, Safety glasses or goggles, Nitrile gloves | As determined by risk assessment |
| Spill Cleanup | Chemical-resistant coveralls, Chemical splash goggles, Heavy-duty nitrile or neoprene gloves, Respiratory protection (as needed) | Shoe covers |
| Waste Disposal | Lab coat, Safety glasses, Nitrile gloves | - |
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., pipette tips, tubes, gloves, paper towels) should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless specifically permitted by your institution's EHS office.
2. Deuterated Compound Considerations:
-
While non-radioactive, deuterated compounds should be treated as chemical waste.
-
Consult your institution's EHS guidelines for specific disposal procedures for deuterated compounds. In the absence of specific guidelines, they should be disposed of as hazardous chemical waste.
3. Disposal Procedure:
-
Follow your institution's established procedures for the pickup and disposal of hazardous chemical waste.
-
Ensure all waste containers are properly labeled with the contents, including the full chemical name ("this compound") and any known hazard warnings.
-
Maintain records of all disposed waste.
Experimental Workflow and Safety Precautions
The following diagram illustrates the key stages of handling this compound, emphasizing the integration of safety measures at each step.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
